BI-1622
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H24N10O2 |
|---|---|
Peso molecular |
508.5 g/mol |
Nombre IUPAC |
1-[4-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrimido[5,4-d]pyrimidin-6-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H24N10O2/c1-3-23(37)34-8-10-35(11-9-34)26-27-14-20-24(33-26)25(30-15-28-20)32-18-4-5-21(17(2)12-18)38-19-6-7-36-22(13-19)29-16-31-36/h3-7,12-16H,1,8-11H2,2H3,(H,28,30,32) |
Clave InChI |
KXUBSQUYDKKQTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)NC2=NC=NC3=CN=C(N=C32)N4CCN(CC4)C(=O)C=C)OC5=CC6=NC=NN6C=C5 |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of BI-1622
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1622 is a novel, orally bioavailable, covalent inhibitor of the human epidermal growth factor receptor 2 (HER2). It demonstrates high potency and selectivity for HER2, particularly against oncogenic exon 20 insertion mutations, while notably sparing wild-type epidermal growth factor receptor (EGFR). This selectivity profile suggests a reduced potential for EGFR-related toxicities, a common limitation of other tyrosine kinase inhibitors. This technical guide delineates the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its effects on cellular signaling pathways.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the HER2 kinase domain.[1] Its covalent binding nature ensures a prolonged and irreversible inhibition of the receptor's kinase activity. By occupying the ATP-binding pocket, this compound effectively blocks the autophosphorylation of HER2, a critical step in the activation of downstream signaling cascades that drive cell proliferation and survival in HER2-dependent cancers.[1]
The primary molecular target of this compound is the HER2 receptor, a member of the ERBB family of receptor tyrosine kinases.[1] In cancer, HER2 can be activated through gene amplification or mutation, leading to constitutive signaling.[2] this compound has been specifically designed to target tumors harboring HER2 exon 20 insertion mutations, which are prevalent in a subset of non-small cell lung cancers (NSCLC).[3][4]
Quantitative Data
The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound in Engineered Ba/F3 Cells
| Cell Line | Target | IC50 (nM) |
| Ba/F3 | HER2YVMA | 5 |
| Ba/F3 | HER2YVMA, S783C | 48 |
| Ba/F3 | EGFRWT | 1010 |
| Ba/F3 | EGFRC775S | 23 |
| Data sourced from MedChemExpress, citing Wilding B, et al. Nat Cancer. 2022 Jul;3(7):821-836.[5] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| NCI-H2170 | NSCLC | HER2YVMA | 36 |
| A431 | Epidermoid Carcinoma | EGFRWT driven | > 2000 |
| Data sourced from opnme.com.[1] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |
| NCI-H2170 (HER2YVMA) | 100 mg/kg, orally, twice daily | 73% |
| Data sourced from MedChemExpress.[6] |
Signaling Pathway Inhibition
This compound effectively inhibits the downstream signaling pathways activated by HER2. Constitutive activation of HER2 typically leads to the activation of the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation and survival. By blocking HER2 autophosphorylation, this compound leads to a dose-dependent decrease in the phosphorylation of HER2 (pHER2) and ERK (pERK).[5][6]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Acquired secondary HER2 mutations enhance HER2/MAPK signaling and promote resistance to HER2 kinase inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI-4142 and this compound show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 4. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
BI-1622: A Technical Guide to a Covalent Inhibitor of HER2 Exon 20 Insertions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of BI-1622, a potent and selective, orally bioavailable, covalent inhibitor of human epidermal growth factor receptor 2 (HER2) with activating exon 20 insertion mutations. These mutations are known oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other solid tumors, which are often associated with resistance to conventional tyrosine kinase inhibitors (TKIs).
Introduction: The Challenge of HER2 Exon 20 Insertions
The HER2 (ERBB2) receptor tyrosine kinase is a member of the epidermal growth factor receptor (EGFR) family. While HER2 amplification is a well-established therapeutic target, particularly in breast cancer, activating mutations are also significant oncogenic drivers. Among these, in-frame insertions within exon 20 are the most common type of HER2 mutation in NSCLC, occurring in approximately 1-3% of patients.[1] These insertions lead to constitutive activation of the HER2 kinase, driving downstream signaling pathways, primarily the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation, survival, and migration.[2]
The structural changes induced by exon 20 insertions often confer resistance to many currently available HER2-targeted TKIs. Furthermore, off-target inhibition of wild-type EGFR can lead to significant toxicities, limiting the therapeutic window of less selective inhibitors.[1] This creates a critical unmet need for potent and selective inhibitors that specifically target HER2 exon 20 insertion mutants while sparing wild-type EGFR.
This compound: Mechanism of Action and Selectivity
This compound is an ATP-competitive, covalent inhibitor specifically designed to target HER2 with exon 20 insertions.[3] Its mechanism involves the formation of a covalent bond with a cysteine residue in the ATP-binding pocket of the HER2 kinase domain, leading to irreversible inhibition. This targeted covalent approach contributes to its high potency and prolonged duration of action.
A key feature of this compound is its high selectivity for HER2 over wild-type EGFR. This selectivity is crucial for minimizing EGFR-related toxicities, such as skin rash and diarrhea, which are common dose-limiting side effects of many TKIs.[3]
Signaling Pathway Inhibition
The constitutive activation of HER2 by exon 20 insertions leads to the continuous downstream signaling that drives tumor growth. This compound effectively blocks this signaling cascade at its origin.
Figure 1: HER2 Exon 20 Insertion Signaling Pathway and this compound Inhibition.
Preclinical Data
This compound has demonstrated potent and selective activity in a range of preclinical studies.
In Vitro Potency and Selectivity
This compound potently inhibits the proliferation of cancer cell lines driven by HER2 exon 20 insertions. A summary of its in vitro activity is presented in the table below.
| Cell Line | HER2 Mutation | This compound IC50 (nM) | EGFR Status | This compound IC50 (nM) | Reference |
| NCI-H2170 | HER2 YVMA | 36 | A431 (WT) | > 2,000 | [3] |
Table 1: In Vitro Proliferation Inhibition by this compound.
Furthermore, this compound exhibits an excellent kinase selectivity profile. In a panel of 397 kinases, only 4 were inhibited by more than 80% at a concentration of 1 µM, highlighting its specificity.[3]
| Kinase | % Inhibition at 1 µM |
| Kinase 1 | >80% |
| Kinase 2 | >80% |
| Kinase 3 | >80% |
| Kinase 4 | >80% |
Table 2: Kinase Selectivity Profile of this compound. (Note: Specific kinases not publicly disclosed)
In Vivo Efficacy
This compound has shown significant anti-tumor activity in in vivo xenograft models of HER2 exon 20 insertion-driven cancers. Oral administration of this compound led to pronounced tumor regressions in these models.[3]
| Model Type | Cancer Type | HER2 Mutation | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Xenograft | NSCLC | YVMA | Oral, daily | Significant tumor regression | [3] |
Table 3: In Vivo Efficacy of this compound in a Xenograft Model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the protocols for key experiments used to characterize this compound.
Cell Proliferation Assay
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
Materials:
-
HER2 exon 20 insertion-positive cell line (e.g., NCI-H2170)
-
Wild-type EGFR expressing cell line (e.g., A431)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for a Cell Proliferation Assay.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
HER2 exon 20 insertion-positive cancer cells (e.g., NCI-H2170)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally to the respective groups at a predetermined dose and schedule (e.g., once daily).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
Figure 3: Workflow for an In Vivo Xenograft Study.
Conclusion
This compound is a promising, highly potent, and selective covalent inhibitor of HER2 exon 20 insertion mutations. Its excellent preclinical profile, characterized by strong in vitro and in vivo activity and a favorable selectivity against wild-type EGFR, suggests its potential as a valuable therapeutic agent for patients with tumors harboring these challenging mutations. The detailed experimental protocols provided herein offer a framework for the further investigation and development of this and similar targeted therapies.
References
BI-1622: A Technical Guide to a Potent and Selective Covalent HER2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1622 is a potent, selective, and orally bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase frequently implicated in the development of various cancers. This technical guide provides an in-depth overview of the core properties of this compound, with a focus on its mechanism of action, quantitative biochemical and cellular activity, and the experimental methodologies used for its characterization. This compound is an ATP-competitive inhibitor that covalently binds to the kinase domain of HER2.[1] It is particularly effective against HER2 exon 20 insertion mutations, which are often resistant to other therapies, while notably sparing wild-type epidermal growth factor receptor (EGFR), thereby promising a wider therapeutic window and reduced EGFR-related toxicities.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| HER2WT | Biochemical Assay | 7.8 | [2] |
| HER2YVMA | Biochemical Assay | 7.1 | [2] |
| EGFRWT | Biochemical Assay | <5.3 | [2] |
| NCI-H2170 (HER2YVMA) | Cell Proliferation | 36 | [1] |
| A431 (EGFRWT) | Cell Proliferation | >2000 | [1] |
| Ba/F3 HER2YVMA | Cell Proliferation | 5 | [2] |
| Ba/F3 HER2YVMA, S783C | Cell Proliferation | 48 | [2] |
| Ba/F3 EGFRWT | Cell Proliferation | 1010 | [2] |
| Ba/F3 EGFRC775S | Cell Proliferation | 23 | [2] |
Table 2: In Vivo Efficacy and Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Dosing | Reference |
| Tumor Growth Inhibition (TGI) | Mouse | 73% | 100 mg/kg, p.o., twice daily | [2] |
| Bioavailability | Mouse | Good to Moderate | 10, 100 mg/kg, p.o. | [2] |
| Clearance | Mouse | Moderate | 1 mg/kg, i.v. | [2] |
| Volume of Distribution | Mouse | Moderate | 1 mg/kg, i.v. | [2] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of HER2.[1] Its covalent binding mechanism leads to irreversible inhibition of the receptor's kinase activity. This, in turn, blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival, such as the PI3K/Akt and MEK/ERK pathways.[1] The high selectivity of this compound for HER2 over wild-type EGFR is a key characteristic, suggesting a reduced potential for EGFR-mediated side effects commonly observed with less selective tyrosine kinase inhibitors.[1]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
Biochemical Kinase Assay (Representative Protocol)
This assay is designed to determine the direct inhibitory activity of this compound on the kinase activity of purified HER2 and EGFR enzymes.
-
Reagents and Materials:
-
Purified recombinant human HER2 and EGFR kinase domains.
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate for the kinase (e.g., a poly-Glu-Tyr polymer).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
This compound, serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.
-
384-well assay plates.
-
-
Procedure:
-
Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase enzyme solution (e.g., 15 ng of HER2) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be close to the Kₘ for the respective enzyme.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation Assay
This assay assesses the ability of this compound to inhibit the growth of cancer cell lines that are dependent on HER2 signaling.
-
Cell Lines and Culture Conditions:
-
NCI-H2170 (human lung adenocarcinoma, HER2 exon 20 insertion YVMA).
-
A431 (human epidermoid carcinoma, wild-type EGFR).
-
Ba/F3 cells engineered to express various HER2 or EGFR mutants.
-
Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
-
Procedure:
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 to 96 hours.
-
Assess cell viability using a suitable reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measure the luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control wells and calculate the IC50 values by non-linear regression analysis.
-
In Vivo Xenograft Studies (Representative Protocol)
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Models:
-
Female athymic nude mice (6-8 weeks old).
-
Tumors are established by subcutaneous injection of a suspension of cancer cells (e.g., NCI-H2170 or PC-9 cells engineered to express HER2YVMA) into the flank of the mice.
-
-
Procedure:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
This compound is formulated in a suitable vehicle (e.g., Natrosol) and administered orally (p.o.) at specified doses (e.g., 100 mg/kg) and schedules (e.g., twice daily). The control group receives the vehicle only.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated. TGI (%) = (1 - (mean tumor volume of treated group at end of study - mean tumor volume of treated group at start of study) / (mean tumor volume of control group at end of study - mean tumor volume of control group at start of study)) x 100.
-
For pharmacokinetic studies, blood samples are collected at various time points after a single intravenous (i.v.) or oral (p.o.) dose of this compound. Plasma concentrations of the compound are determined by LC-MS/MS to calculate parameters such as clearance, volume of distribution, and bioavailability.
-
Experimental Workflow
The following diagram illustrates the typical workflow for the preclinical evaluation of a covalent inhibitor like this compound.
Conclusion
This compound is a highly promising covalent inhibitor of HER2 with potent activity against clinically relevant exon 20 insertion mutations and excellent selectivity over wild-type EGFR. Its favorable in vitro and in vivo profiles, as detailed in this guide, underscore its potential as a therapeutic agent for HER2-driven cancers. The experimental protocols provided offer a framework for the continued investigation and development of this and similar targeted therapies.
References
An In-depth Technical Guide to the ATP-Competitive Binding of BI-1622
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-1622 is a potent, orally bioavailable, and highly selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase frequently implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the ATP-competitive binding mechanism of this compound to the HER2 kinase domain. It includes a compilation of quantitative binding data, detailed experimental protocols for the characterization of its inhibitory activity, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of HER2-targeted therapies.
Introduction
The ErbB family of receptor tyrosine kinases, which includes HER2 (also known as ErbB2), plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of HER2 signaling, often through gene amplification or mutation, is a key driver in several malignancies, most notably in a subset of breast and gastric cancers. This compound has emerged as a promising therapeutic agent that specifically targets HER2. It is characterized as an ATP-competitive, covalent inhibitor that shows remarkable selectivity for HER2, particularly against exon 20 insertion mutants, while sparing wild-type Epidermal Growth Factor Receptor (EGFR).[1] This high selectivity is anticipated to result in a more favorable safety profile by avoiding EGFR-related toxicities.[1]
Mechanism of Action: ATP-Competitive and Covalent Inhibition
This compound exerts its inhibitory effect on the HER2 kinase domain through a dual mechanism:
-
ATP-Competitive Binding: this compound binds to the ATP-binding pocket of the HER2 kinase domain, directly competing with the endogenous ATP substrate. This competitive inhibition prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, thereby blocking the initiation of downstream signaling cascades.
-
Covalent Modification: In addition to its competitive binding, this compound forms a stable, covalent bond with a specific amino acid residue within the ATP-binding site of the HER2 kinase. This irreversible interaction leads to a sustained and potent inhibition of the enzyme's catalytic activity. While the precise residue has not been explicitly disclosed in the reviewed literature, covalent inhibitors of this class typically target a cysteine residue within the kinase domain.
Quantitative Data: Binding Affinity and Selectivity
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against HER2 and EGFR Variants
| Target | Assay Type | IC50 (nM) | Reference |
| HER2 (Wild-Type) | Biochemical Assay | 7.8 | [2] |
| HER2 (YVMA insertion) | Biochemical Assay | 7.1 | [2] |
| EGFR (Wild-Type) | Biochemical Assay | <5.3 | [2] |
| NCI-H2170 (HER2 YVMA) | Cell Proliferation Assay | 36 | [1] |
| A431 (EGFR Wild-Type) | Cell Proliferation Assay | >2000 | [1] |
| Ba/F3 (HER2 YVMA) | Cell Proliferation Assay | 5 | [2] |
| Ba/F3 (HER2 YVMA, S783C) | Cell Proliferation Assay | 48 | [2] |
| Ba/F3 (EGFR Wild-Type) | Cell Proliferation Assay | 1010 | [2] |
| Ba/F3 (EGFR C775S) | Cell Proliferation Assay | 23 | [2] |
Table 2: Kinase Selectivity Profile of this compound
In a broad kinase screen of 397 kinases, this compound demonstrated excellent selectivity. At a concentration of 1 µM, only four kinases showed greater than 80% inhibition.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
ATP-Competitive Binding Assessment: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of an inhibitor to a kinase.
Principle: The assay is based on the displacement of a fluorescently labeled, ATP-competitive kinase tracer from the kinase by a test compound. The kinase is tagged (e.g., with GST or His) and is detected by a europium-labeled anti-tag antibody. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Purified HER2 kinase (GST- or His-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., anti-GST or anti-His)
-
Kinase Tracer (appropriate for HER2)
-
This compound (or other test inhibitor)
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of the HER2 kinase and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 2X solution of the kinase tracer in kinase buffer.
-
Prepare a serial dilution of this compound at 4X the final desired concentrations in kinase buffer containing the appropriate percentage of DMSO.
-
-
Assay Assembly (in a 384-well plate):
-
Add 5 µL of the 4X this compound serial dilution to the appropriate wells.
-
Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 2X tracer solution to all wells.
-
The final reaction volume is 15 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Covalent Inhibition Characterization: Intact Protein Mass Spectrometry
This protocol outlines a method to confirm the covalent binding of an inhibitor to its target protein.
Principle: The formation of a covalent adduct between the inhibitor and the protein results in a specific mass increase in the protein, which can be detected by mass spectrometry.
Materials:
-
Purified HER2 kinase
-
This compound
-
Incubation buffer (e.g., PBS or HEPES)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation:
-
Incubate a solution of purified HER2 kinase with an excess of this compound at a controlled temperature (e.g., 37°C) for a defined period.
-
Include a control sample of HER2 kinase incubated with the vehicle (e.g., DMSO).
-
-
Sample Preparation:
-
Desalt the samples to remove excess inhibitor and buffer components.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using an LC-MS system.
-
Acquire the mass spectra of the intact protein.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weight of the protein in both the control and inhibitor-treated samples.
-
A mass shift in the this compound-treated sample corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
-
Visualizations
HER2 Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by HER2. This compound, by inhibiting the kinase activity of HER2, blocks the activation of these pathways.
Caption: HER2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Characterization
The following diagram outlines a logical workflow for the preclinical characterization of a kinase inhibitor like this compound.
Caption: A typical workflow for the characterization of a kinase inhibitor.
Conclusion
This compound is a highly potent and selective ATP-competitive, covalent inhibitor of HER2. Its mechanism of action, involving both direct competition with ATP and irreversible binding to the kinase domain, results in a durable suppression of HER2-mediated signaling pathways. The quantitative data presented in this guide highlight its impressive potency against HER2, including clinically relevant exon 20 insertion mutants, and its favorable selectivity profile over wild-type EGFR. The detailed experimental protocols and workflow visualizations provide a practical framework for the further investigation and development of this compound and other similar targeted therapies. This comprehensive technical guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through the development of novel HER2 inhibitors.
References
BI-1622: A Deep Dive into its Selectivity for HER2 over EGFR
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of BI-1622, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2), with a particular focus on its selectivity over the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced characteristics of targeted cancer therapies.
Executive Summary
This compound is an orally bioavailable, ATP-competitive, and covalent inhibitor of the HER2 kinase domain.[1] It demonstrates remarkable selectivity for HER2, including clinically relevant exon 20 insertion mutations, while exhibiting a significant sparing effect on wild-type (WT) EGFR.[1][2] This high degree of selectivity is a critical attribute, as it suggests a wider therapeutic window and a potentially reduced side-effect profile, particularly concerning the EGFR-mediated toxicities commonly associated with less selective tyrosine kinase inhibitors (TKIs). This guide will delve into the quantitative data supporting this selectivity, the experimental methodologies used for its characterization, and the underlying signaling pathways affected by this compound.
Quantitative Selectivity Data
The selectivity of this compound for HER2 over EGFR has been quantified through various in vitro assays, including biochemical enzyme assays and cell-based proliferation assays. The following tables summarize the key inhibitory concentration (IC50) values, demonstrating the preferential activity of this compound against HER2.
Table 1: Biochemical IC50 Values of this compound
| Target | IC50 (nM) |
| HER2 (WT) | 7.8[3] |
| HER2 (YVMA Exon 20 Insertion) | 7.1[3] |
| EGFR (WT) | <5.3[3] |
Table 2: Cellular IC50 Values of this compound in Ba/F3 Cells
| Cell Line Expressing | IC50 (nM) |
| HER2 (YVMA Exon 20 Insertion) | 5[3] |
| HER2 (YVMA, S783C) | 48[3] |
| EGFR (WT) | 1010[3] |
| EGFR (C775S) | 23[3] |
Table 3: Cellular IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Relevant Genotype | IC50 (nM) | |---|---| | NCI-H2170 | HER2 YVMA Exon 20 Insertion | 36[1] | | A431 | EGFR WT | >2000[1] |
These data clearly illustrate that this compound is significantly more potent against HER2, particularly the oncogenic exon 20 insertion mutant, than against wild-type EGFR in cellular contexts. The greater than 25-fold selectivity over EGFR is a key characteristic of this compound.[3][4]
Mechanism of Action and Signaling Pathways
This compound functions as a covalent, ATP-competitive inhibitor of the HER2 kinase domain.[1] By binding to the ATP-binding pocket, it prevents the phosphorylation and activation of HER2, thereby blocking downstream signaling cascades that are crucial for tumor cell proliferation and survival. The primary signaling pathways inhibited by this compound include the PI3K/Akt and MEK/ERK pathways.[1]
Below are diagrams illustrating the HER2 signaling pathway and the mechanism of inhibition by this compound, as well as the experimental workflow for assessing its activity.
Caption: HER2 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Characterization.
Experimental Protocols
While the precise, detailed experimental protocols for this compound are proprietary, this section provides representative methodologies for the key experiments cited, based on standard practices in the field for characterizing kinase inhibitors.
Biochemical Kinase Inhibition Assay (Representative Protocol)
Objective: To determine the in vitro inhibitory activity of this compound against recombinant HER2 and EGFR kinases.
Materials:
-
Recombinant human HER2 and EGFR kinase domains
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and this compound (or DMSO for control) in kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Proliferation Assay (Representative Protocol)
Objective: To determine the effect of this compound on the proliferation of HER2-dependent and EGFR-dependent cancer cell lines.
Materials:
-
NCI-H2170 (HER2-mutant) and A431 (EGFR WT) cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound (or DMSO for control).
-
Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of HER2 Signaling (Representative Protocol)
Objective: To assess the effect of this compound on the phosphorylation of HER2 and downstream signaling proteins.
Materials:
-
NCI-H2170 cells
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pHER2 (Tyr1221/1222), anti-HER2, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-Actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed NCI-H2170 cells and grow until they reach approximately 80% confluency.
-
Treat the cells with various concentrations of this compound (or DMSO for control) for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a highly potent and selective covalent inhibitor of HER2, with a particularly strong activity against oncogenic HER2 exon 20 insertion mutations. Its significant selectivity over wild-type EGFR, as demonstrated by both biochemical and cellular assays, positions it as a promising therapeutic candidate with the potential for a favorable safety profile. The detailed experimental approaches outlined in this guide provide a framework for the continued investigation and characterization of this compound and other next-generation HER2-targeted therapies. The continued development of such selective inhibitors is a critical step forward in providing more effective and less toxic treatment options for patients with HER2-driven cancers.
References
The Role of BI-1622 in Preclinical NSCLC Treatment Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung cancer (NSCLC) harboring HER2 (ERBB2) exon 20 insertion mutations represents a significant clinical challenge, as these tumors are often resistant to conventional tyrosine kinase inhibitors (TKIs). This technical guide delves into the preclinical profile of BI-1622, a potent, selective, and orally bioavailable covalent inhibitor of HER2. Developed to address the therapeutic gap in this patient population, this compound has demonstrated significant anti-tumor efficacy in preclinical models by selectively targeting HER2 exon 20 mutants while sparing wild-type epidermal growth factor receptor (EGFR), thereby promising a wider therapeutic window and reduced EGFR-mediated toxicities. This document provides a comprehensive summary of the available quantitative data, detailed experimental methodologies for key preclinical studies, and a visual representation of the targeted signaling pathway.
Introduction
The human epidermal growth factor receptor 2 (HER2) is a member of the ERBB family of receptor tyrosine kinases.[1] Oncogenic mutations in the ERBB2 gene, particularly insertions in exon 20, are identified in approximately 2-4% of patients with NSCLC and are associated with a poor prognosis.[2][3] Existing TKIs often lack the required selectivity and potency against these specific mutations or are limited by dose-limiting toxicities due to off-target effects on wild-type EGFR.[2] this compound emerged from discovery efforts to identify covalent TKIs with high selectivity for HER2 exon 20 mutants over wild-type EGFR.[2][4] This guide synthesizes the preclinical data that establishes this compound as a critical research tool and a precursor to clinically investigated next-generation inhibitors for HER2-driven NSCLC.
Mechanism of Action
This compound is an ATP-competitive, covalent inhibitor that irreversibly binds to the kinase domain of HER2.[1] Its mechanism is characterized by a high degree of selectivity for HER2 over wild-type EGFR, which is a key differentiator from pan-ERBB inhibitors.[1][2][5] This selectivity is expected to mitigate common EGFR-related toxicities, such as skin rash and diarrhea.[1] In vitro kinase assays have shown that this compound has a very selective profile, inhibiting only 4 out of 397 kinases by more than 80% at a 1 µM concentration.[1]
Signaling Pathway
This compound inhibits the autophosphorylation of HER2, which in turn blocks downstream signaling through the MAPK and PI3K pathways. This disruption of oncogenic signaling leads to decreased cell proliferation and survival in HER2-dependent cancer cells. A key indicator of target engagement is the dose-dependent reduction in phosphorylated HER2 (pHER2) and phosphorylated ERK (pERK), as well as a decrease in the mRNA levels of DUSP6, a downstream target of the MAPK pathway.[6][7]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Mutation/Status | IC50 (nM) | Reference |
| HER2 (Biochemical Assay) | Wild-Type | 7 | [6][8][9] |
| Ba/F3 - HER2YVMA | Exon 20 Insertion | 5 | [7] |
| Ba/F3 - EGFRWT | Wild-Type | 1010 | [7] |
| NCI-H2170 | HER2YVMA | 36 | [1] |
| A431 | EGFRWT-driven | > 2000 | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Mutation | Dosing | Outcome | Reference |
| PC-9 | HER2YVMA | 10 mg/kg b.i.d. p.o. (42 days) | Tumor Regression | [5] |
| NCI-H2170 | HER2YVMA | 100 mg/kg b.i.d. p.o. (12 days) | 73% Tumor Growth Inhibition (TGI) | [5][6][7] |
| CTG-2543 (PDX) | HER2YVMA | 100 mg/kg b.i.d. p.o. (25 days) | Tumor Regression | [4][5] |
| ST-1307 (PDX) | HER2YVMA | 100 mg/kg b.i.d. p.o. (40 days) | Tumor Regression | [4][5] |
b.i.d.: twice daily; p.o.: orally; PDX: Patient-Derived Xenograft
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Dosing | Reference |
| Clearance | Moderate | 1 mg/kg IV | [6][7] |
| Volume of Distribution | Moderate | 1 mg/kg IV | [6][7] |
| Bioavailability | Good to Moderate (up to 68%) | 10 and 100 mg/kg Oral | [6] |
Experimental Protocols
Detailed, step-by-step protocols for the specific studies on this compound are proprietary. However, this section outlines the standard methodologies for the key experiments conducted.
In Vitro Proliferation Assays
These assays are fundamental to determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Methodology:
-
Cell Culture: NSCLC cell lines (e.g., NCI-H2170) and control cell lines (e.g., A431) are cultured in appropriate media and conditions.
-
Seeding: Cells are harvested and seeded into 96-well microplates at a predetermined density.
-
Treatment: A dilution series of this compound is prepared and added to the wells. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a period of 72 to 96 hours to allow for cell proliferation and drug effect.
-
Viability Assessment: A cell viability reagent (e.g., resazurin-based or ATP-based) is added to each well.
-
Data Acquisition: The signal (fluorescence, luminescence, or absorbance) is measured using a plate reader.
-
Analysis: The data is normalized to controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).
Western Blotting for Phospho-Protein Analysis
This technique is used to detect and quantify changes in protein phosphorylation, providing direct evidence of target engagement.
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a specified time.
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for pHER2, pERK, total HER2, total ERK, and a loading control (e.g., β-actin).
-
Secondary Antibody & Detection: The membrane is incubated with a conjugated secondary antibody, and the signal is detected via chemiluminescence or fluorescence.
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Tumor Implantation: Human NSCLC cells (e.g., PC-9 HER2YVMA) or patient-derived tumor fragments are implanted subcutaneously.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally, typically twice daily (b.i.d.), at specified doses. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration.
-
Efficacy Analysis: Tumor Growth Inhibition (TGI) is calculated. In cases of tumor shrinkage, regression is reported.
Conclusion and Future Directions
The preclinical data for this compound strongly support its profile as a potent and highly selective inhibitor of HER2 exon 20 insertion mutations, a challenging driver in NSCLC.[2][5] Its efficacy in various in vitro and in vivo models, coupled with a favorable pharmacokinetic profile and a large therapeutic window due to its EGFR wild-type sparing, established it as a significant tool for research.[1][4][5] While this compound itself was not advanced into clinical development, it served as a crucial probe compound.[3][10] The insights gained from the preclinical characterization of this compound have paved the way for the development of optimized clinical candidates, such as zongertinib (BI 1810631), which are designed to provide a well-tolerated and specific therapy for patients with HER2-mutant NSCLC and other HER2-driven malignancies.[3][10] Further research can leverage this compound to explore mechanisms of resistance and to identify effective combination therapies for this specific subset of NSCLC.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling PMID: 35883003 | MedChemExpress [medchemexpress.eu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BI-4142 and this compound show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 5. Portico [access.portico.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 8. abmole.com [abmole.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
BI-1622: A Deep Dive into Downstream Signaling Effects for Cancer Researchers
An In-depth Technical Guide on the Mechanism of Action of a Potent and Selective HER2 Inhibitor
This technical guide provides a comprehensive overview of the downstream signaling effects of BI-1622, a novel, orally bioavailable, and covalent inhibitor of the human epidermal growth factor receptor 2 (HER2). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details experimental methodologies for assessing its activity, and visualizes its mechanism of action within the intricate network of cellular signaling.
This compound demonstrates high potency and selectivity for HER2, particularly against oncogenic HER2 exon 20 insertion mutations, while sparing wild-type epidermal growth factor receptor (EGFR). This targeted approach is crucial for minimizing EGFR-related toxicities often associated with less selective tyrosine kinase inhibitors. The primary mechanism of this compound involves the inhibition of the HER2 kinase domain, leading to the suppression of key downstream signaling pathways that drive tumor cell proliferation and survival.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, offering a clear comparison of its activity across different cellular contexts.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Target | IC50 (nM) |
| Ba/F3 | HER2YVMA | 5 |
| Ba/F3 | HER2YVMA, S783C | 48 |
| Ba/F3 | EGFRWT | 1010 |
| Ba/F3 | EGFRC775S | 23 |
| NCI-H2170 | HER2YVMA | 36 |
| A431 | EGFRWT | > 2000 |
Data sourced from MedChemExpress and opnme.com technical datasheets.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| HER2WT | 7.8 |
| HER2YVMA | 7.1 |
| EGFRWT | <5.3 |
Data sourced from MedChemExpress technical datasheet.
Table 3: In Vivo Antitumor Activity of this compound
| Parameter | Value | Conditions |
| Tumor Growth Inhibition (TGI) | 73% | 0-100 mg/kg, orally, twice daily |
Data sourced from MedChemExpress technical datasheet.[1]
Core Signaling Pathways Modulated by this compound
Constitutive activation of HER2, often through mutations like the exon 20 YVMA insertion, leads to the downstream activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK) pathways. This compound effectively abrogates these signals, resulting in reduced cell proliferation and survival.
HER2 Signaling Cascade and this compound's Point of Intervention
The following diagram illustrates the canonical HER2 signaling pathway and highlights the inhibitory action of this compound.
Caption: this compound inhibits HER2 kinase activity, blocking PI3K/Akt and MEK/ERK pathways.
Studies have shown that treatment with this compound leads to a dose-dependent decrease in the phosphorylation of HER2 (pHER2) and ERK (pERK).[1] Furthermore, a corresponding decrease in the messenger RNA (mRNA) levels of DUSP6, a phosphatase that negatively regulates ERK signaling, has been observed.[1]
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to evaluate the downstream signaling effects of inhibitors like this compound.
Western Blotting for Phosphorylated HER2 and ERK
This protocol outlines the detection of phosphorylated (activated) forms of HER2 and ERK in cell lysates following treatment with this compound.
1. Cell Lysis and Protein Extraction:
- Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer:
- Normalize protein concentrations for all samples with lysis buffer.
- Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
- Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against pHER2 and pERK overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total HER2, total ERK, and a housekeeping protein like GAPDH or β-actin.
Cell Proliferation Assay (MTS-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare serial dilutions of this compound in culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
- Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
- Incubate the plate for 72-96 hours.
3. MTS Reagent Addition and Incubation:
- Add 20 µL of MTS reagent to each well.
- Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
4. Absorbance Measurement:
- Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
- Subtract the background absorbance (no-cell control) from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Real-Time Quantitative PCR (RT-qPCR) for DUSP6 Gene Expression
This protocol is for quantifying the changes in DUSP6 mRNA levels in response to this compound treatment.
1. RNA Extraction:
- Treat cells with this compound as described for the Western blot protocol.
- Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.
- Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
3. qPCR Reaction:
- Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for DUSP6 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
- Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
4. Data Analysis:
- Determine the cycle threshold (Ct) values for DUSP6 and the reference gene in both treated and untreated samples.
- Calculate the relative expression of DUSP6 using the ΔΔCt method.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound in a mouse xenograft model.
1. Cell Implantation:
- Harvest cancer cells (e.g., NCI-H2170) and resuspend them in a suitable medium, such as a mixture of PBS and Matrigel.
- Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or NSG mice).
2. Tumor Growth and Randomization:
- Monitor the mice for tumor growth.
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
- Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 100 mg/kg, twice daily).
- Administer the vehicle control to the control group.
4. Monitoring and Endpoint:
- Measure tumor volume and body weight regularly (e.g., twice a week).
- Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
5. Data Analysis:
- Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
- Analyze the statistical significance of the differences in tumor volume between the groups.
This technical guide provides a foundational understanding of the downstream signaling effects of this compound. The compiled data and detailed methodologies serve as a valuable resource for researchers investigating novel targeted therapies for HER2-driven cancers.
References
BI-1622: A Preclinical Data Compendium for a Novel HER2 Exon 20 Insertion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive summary of the preclinical data for BI-1622, a potent and selective covalent inhibitor of HER2 with significant activity against exon 20 insertion mutations. The following sections detail the molecule's mechanism of action, in vitro and in vivo efficacy, selectivity, and pharmacokinetic profile, supported by structured data tables, detailed experimental methodologies, and visual diagrams of key pathways and workflows.
In Vitro Efficacy
This compound demonstrates potent and selective inhibition of HER2, particularly against the YVMA insertion mutant commonly found in non-small cell lung cancer (NSCLC).[1]
| Cell Line | Genotype | IC50 (nM) |
| NCI-H2170 | HER2 YVMA | 36[1] |
| Ba/F3 | HER2 YVMA | 5 |
| Ba/F3 | HER2 YVMA, S783C | 48 |
| Ba/F3 | EGFR WT | 1010 |
| Ba/F3 | EGFR C775S | 23 |
| A431 | EGFR WT driven | > 2,000[1] |
Experimental Protocol: Cell Proliferation Assay
Cell proliferation was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were seeded in 384-well plates and treated with a serial dilution of this compound or vehicle control for 72 hours.[2] Following incubation, CellTiter-Glo® reagent was added, and luminescence was measured to determine cell viability. IC50 values were calculated from the resulting dose-response curves.
In Vivo Efficacy
This compound exhibits significant anti-tumor activity in xenograft models of HER2 exon 20 insertion-driven cancers.
| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) | Outcome |
| NCI-H2170 (HER2 YVMA) | 100 mg/kg p.o. b.i.d. | - | Tumor growth inhibition[3] |
| PC-9 (HER2 YVMA) | 0-100 mg/kg p.o. b.i.d. | 73%[4] | Dose-dependent tumor growth inhibition |
| CTG-2543 (HER2 YVMA PDX) | 100 mg/kg p.o. b.i.d. | - | Tumor regression[3] |
| ST-1307 (HER2 YVMA PDX) | 100 mg/kg p.o. b.i.d. | - | Tumor regression[3] |
Experimental Protocol: Xenograft Studies
Female nude mice were subcutaneously inoculated with cancer cells (e.g., NCI-H2170 HER2 YVMA). When tumors reached a specified volume (e.g., 100-200 mm³), mice were randomized into vehicle control and treatment groups. This compound was administered orally at the indicated doses and schedules. Tumor volumes were measured regularly using calipers. At the end of the study, tumors were excised for further analysis.
Mechanism of Action & Selectivity
This compound is an ATP-competitive, covalent inhibitor that targets the kinase domain of HER2.[1] It demonstrates high selectivity for HER2 over wild-type EGFR, which is expected to minimize EGFR-related toxicities.[1] In a panel of 397 kinases, this compound inhibited only four kinases by more than 80% at a concentration of 1 µM.[1]
Experimental Protocol: Western Blotting
To assess the inhibition of HER2 signaling, cancer cells (e.g., NCI-H2170 HER2 YVMA, PC-9 HER2 YVMA) were treated with varying concentrations of this compound. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies against phosphorylated HER2 (pHER2) and phosphorylated ERK (pERK), followed by secondary antibodies. Protein bands were visualized to assess the dose-dependent decrease in phosphorylation.[4]
Pharmacokinetics
Pharmacokinetic studies in mice have shown that this compound has moderate clearance and a moderate volume of distribution, with good to moderate oral bioavailability.[4]
| Route of Administration | Dose | Bioavailability |
| Intravenous (i.v.) | 1 mg/kg | - |
| Oral (p.o.) | 10 mg/kg | Good to Moderate |
| Oral (p.o.) | 100 mg/kg | Good to Moderate |
Experimental Protocol: Murine Pharmacokinetic Study
This compound was administered to mice via intravenous and oral routes at the specified doses. Blood samples were collected at various time points post-administration. Plasma concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters, including clearance, volume of distribution, and bioavailability, were calculated from the plasma concentration-time data.
Visualizations
References
- 1. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
BI-1622: A Technical Guide for Researchers and Drug Development Professionals
Abstract
BI-1622 is a potent and selective, orally bioavailable inhibitor of the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase frequently overexpressed in various cancers. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. Detailed summaries of its in vitro and in vivo efficacy, mechanism of action, and pharmacokinetic profile are presented. Furthermore, this guide includes representative experimental protocols and visualizations of the targeted signaling pathway to facilitate further research and development of this compound.
Chemical Structure and Properties
This compound is identified by the CAS number 2681392-19-6. Its chemical formula is C₂₆H₂₄N₁₀O₂, with a molecular weight of 508.53 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2681392-19-6 | [1] |
| Molecular Formula | C₂₆H₂₄N₁₀O₂ | MedChemExpress |
| Molecular Weight | 508.53 g/mol | MedChemExpress |
| Appearance | A crystalline solid | |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action
This compound is an ATP-competitive covalent inhibitor of the HER2 kinase domain.[2] By binding to the ATP-binding pocket of HER2, it blocks the phosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that are crucial for tumor cell proliferation and survival.[2] Notably, this compound demonstrates high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which is anticipated to result in a more favorable safety profile by minimizing EGFR-related toxicities.[2]
The inhibition of HER2 by this compound leads to a dose-dependent decrease in the phosphorylation of HER2 (pHER2) and downstream signaling molecules such as ERK (pERK).[3] This disruption of the HER2 signaling cascade ultimately inhibits tumor growth.
Biological Activity
In Vitro Activity
This compound has demonstrated potent inhibitory activity against various HER2-dependent cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy and selectivity.
Table 2: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Target | IC₅₀ (nM) | Reference |
| NCI-H2170 HER2YVMA | HER2 (exon 20 insertion) | 36 | [2] |
| A431 | EGFR wild-type | > 2,000 | [2] |
| HER2-dependent cell lines | HER2 | Potent inhibition | [3] |
In Vivo Activity
Preclinical studies in xenograft mouse models have shown that this compound exhibits significant anti-tumor efficacy when administered orally.
Table 3: In Vivo Pharmacokinetic and Efficacy Data for this compound in Mice
| Parameter | Value | Conditions | Reference |
| Bioavailability | Good to moderate | 10 and 100 mg/kg, oral | [3] |
| Clearance | Moderate | 1 mg/kg, IV | [3] |
| Volume of Distribution | Moderate | 1 mg/kg, IV | [3] |
| Tumor Growth Inhibition (TGI) | 73% | 100 mg/kg, twice daily, oral in NCI-H2170 HER2YVMA model | [3] |
Experimental Protocols
The following are representative protocols for key experiments to evaluate the activity of this compound. These are intended as a guide and may require optimization for specific experimental conditions.
Cell Proliferation Assay
This protocol describes a method to determine the IC₅₀ of this compound in HER2-dependent cancer cell lines.
Materials:
-
HER2-dependent cancer cell line (e.g., NCI-H2170 HER2YVMA)
-
Complete cell culture medium
-
96-well clear or white-walled microplates
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, resazurin, or ATP-based assay kit)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cell plates and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the cell viability against the log concentration of this compound and determine the IC₅₀ value using a non-linear regression analysis.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
HER2-positive cancer cells (e.g., NCI-H2170 HER2YVMA)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., by gavage) to the treatment group at the desired dose and schedule (e.g., twice daily). Administer the vehicle to the control group.
-
Efficacy Assessment: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be weighed and used for further analysis, such as western blotting for pHER2 and pERK levels.
Conclusion
This compound is a promising, potent, and selective HER2 inhibitor with demonstrated in vitro and in vivo anti-tumor activity. Its oral bioavailability and selectivity profile make it an attractive candidate for further development in the treatment of HER2-driven cancers. The information and protocols provided in this guide are intended to support the research community in further exploring the therapeutic potential of this compound.
References
Investigating Novel Targets of BI-1622: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1622 is a potent, selective, and orally bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), with a primary focus on treating cancers driven by HER2 exon 20 insertion mutations.[1][2][3] Its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR) promises a wider therapeutic window and reduced EGFR-related toxicities.[1][3] While the on-target activity of this compound against HER2 is well-documented, a comprehensive understanding of its full kinase selectivity profile is crucial for anticipating potential off-target effects, identifying novel therapeutic applications, and developing rational combination therapies. This technical guide provides an in-depth analysis of the known and potential novel targets of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Data Presentation
On-Target and EGFR Selectivity of this compound
The following table summarizes the inhibitory activity of this compound against its primary target, HER2, including a common exon 20 insertion mutant (YVMA), and its selectivity against wild-type EGFR.
| Target | Cell Line | IC50 (nM) | Reference |
| HER2 (YVMA) | NCI-H2170 | 36 | [1] |
| HER2 (YVMA) | Ba/F3 | 5 | [2] |
| HER2 (YVMA, S783C) | Ba/F3 | 48 | [2] |
| EGFR (WT) | A431 | > 2000 | [1] |
| EGFR (WT) | Ba/F3 | 1010 | [2] |
| EGFR (C775S) | Ba/F3 | 23 | [2] |
Kinase Selectivity Profile of this compound
This compound has been profiled against a broad panel of kinases to determine its selectivity. A kinome scan revealed that at a concentration of 1 µM, only 4 out of 397 kinases showed greater than 80% inhibition.[1] While the complete dataset from the primary publication's supplementary materials is not publicly available, a related compound, BI-4142, which shares a similar core structure, was shown to inhibit HER4, BMX, RAF1, BTK, and RIPK3 by more than 80% at 1 µM.[3] Further investigation into the specific off-target profile of this compound is warranted to confirm these and identify other potential novel targets.
| Potential Novel Target | Family | % Inhibition @ 1µM (BI-4142) | Putative Function |
| HER4 (ERBB4) | Receptor Tyrosine Kinase | >80% | Cell proliferation, differentiation |
| BMX | Tec Family Kinase | >80% | Signal transduction, cell survival |
| RAF1 (c-Raf) | Raf Family Kinase | >80% | MAPK/ERK signaling pathway |
| BTK | Tec Family Kinase | >80% | B-cell development and activation |
| RIPK3 | RIP Kinase Family | >80% | Necroptosis, inflammation |
Experimental Protocols
Kinase Selectivity Profiling (KINOMEscan™)
This protocol outlines a competitive binding assay to determine the interaction of this compound with a large panel of kinases.
Objective: To identify the on- and off-target kinase interactions of this compound.
Materials:
-
This compound
-
DNA-tagged kinases (KINOMEscan™ panel)
-
Immobilized, active-site directed ligand
-
Assay buffer
-
Wash buffer
-
Quantitative PCR (qPCR) reagents
Procedure:
-
Kinase Preparation: A comprehensive panel of human kinases are expressed, typically as fusions with a unique DNA tag.
-
Competition Assay: The DNA-tagged kinases are incubated with an immobilized, active-site directed ligand in the presence of a single high concentration of this compound (e.g., 1 µM).
-
Washing: Unbound kinases are washed away.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified by eluting the DNA tags and measuring their concentration using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of this compound is compared to a DMSO control. A lower amount of bound kinase indicates that this compound is competing for the active site. Results are typically expressed as a percentage of the DMSO control.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the IC50 value of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H2170, A431)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Human cancer cells (e.g., NCI-H2170)
-
Matrigel (optional)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.
-
Randomization and Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the this compound-treated group to the control group to determine the anti-tumor efficacy.
Mandatory Visualization
Below are diagrams generated using the DOT language to illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound.
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for kinase selectivity profiling of this compound.
Caption: Workflow for in vivo efficacy testing of this compound in a xenograft model.
References
Methodological & Application
BI-1622 In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1622 is a potent, selective, and orally bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), with pronounced activity against HER2 exon 20 insertion mutations.[1][2] As an ATP-competitive inhibitor, this compound binds to the kinase domain of HER2, effectively blocking its downstream signaling pathways.[1] A key characteristic of this compound is its significant selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), which suggests a lower likelihood of EGFR-related toxicities.[1][3] In vitro studies have demonstrated that this compound potently inhibits the proliferation of cancer cell lines that are dependent on HER2 amplification or mutations.[1][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound is an ATP-competitive, covalent inhibitor that targets the kinase domain of HER2.[1] Constitutive activation of the HER2 receptor, often through amplification or mutations such as exon 20 insertions, leads to the downstream activation of pro-survival signaling cascades, most notably the PI3K/Akt and MEK/ERK pathways.[1] By binding to the ATP pocket of the HER2 kinase domain, this compound prevents the phosphorylation and activation of these downstream effectors, thereby inhibiting cell proliferation and survival in HER2-driven cancer cells.[3]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) against different cell lines and HER2/EGFR variants.
Table 1: Antiproliferative Activity of this compound in Engineered Ba/F3 Cells
| Cell Line | Target | IC50 (nM) |
| Ba/F3 | HER2YVMA | 5 |
| Ba/F3 | HER2YVMA, S783C | 48 |
| Ba/F3 | EGFRWT | 1010 |
| Ba/F3 | EGFRC775S | 23 |
| Data sourced from MedChemExpress.[3] |
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Description | IC50 (nM) |
| NCI-H2170 | HER2YVMA mutant NSCLC | 36 |
| A431 | EGFR wild-type driven | > 2000 |
| Data sourced from opnme.com.[1] |
Table 3: Biochemical Kinase Inhibition by this compound
| Target | IC50 (nM) |
| HER2WT | 7.8 |
| HER2YVMA | 7.1 |
| EGFRWT | <5.3 (Note: another source indicates >25-fold selectivity over EGFR) |
| Data sourced from MedChemExpress.[3] |
Experimental Protocols
References
Application Notes and Protocols for BI-1622 Xenograft Model Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of BI-1622 in preclinical xenograft models. This compound is a potent, selective, and orally bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), with significant activity against tumors harboring HER2 exon 20 insertion mutations.[1][2][3]
Introduction to this compound
This compound is an ATP-competitive inhibitor that covalently binds to the kinase domain of HER2, leading to the inhibition of its downstream signaling pathways.[1] A key feature of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to minimize EGFR-related toxicities often observed with less selective tyrosine kinase inhibitors (TKIs).[1][3] Preclinical studies have demonstrated its efficacy in reducing tumor cell proliferation in vitro and inducing tumor regressions in in vivo xenograft models of HER2-driven cancers.[1][3]
Mechanism of Action and Signaling Pathway
HER2 is a member of the ErbB family of receptor tyrosine kinases. Upon homo- or heterodimerization, HER2 undergoes autophosphorylation, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The most prominent of these are the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.
This compound covalently binds to a cysteine residue in the ATP-binding pocket of the HER2 kinase domain, irreversibly inhibiting its activity. This blockade prevents the phosphorylation and activation of downstream signaling molecules, ultimately leading to decreased tumor cell proliferation and survival. In vitro studies have shown that this compound treatment leads to a dose-dependent reduction in the phosphorylation of HER2 and ERK in HER2-dependent cancer cell lines.[2]
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-1622 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1622 is a potent, selective, and orally bioavailable inhibitor of HER2 (human epidermal growth factor receptor 2), specifically targeting HER2 exon 20 insertion mutations while sparing wild-type EGFR (epidermal growth factor receptor).[1][2][3] This selectivity suggests a potentially wider therapeutic window compared to pan-ERBB inhibitors.[2] These application notes provide detailed protocols for the in vivo use of this compound in preclinical cancer models, summarizing key dosage, efficacy, and pharmacokinetic data.
Mechanism of Action
This compound is an ATP-competitive covalent inhibitor that binds to the kinase domain of HER2, effectively blocking its downstream signaling pathways.[3] HER2 is a member of the ERBB family of receptor tyrosine kinases. While it has no known direct ligand, it is the preferred dimerization partner for other ERBB family members.[1] Upon dimerization, HER2's intrinsic kinase activity is stimulated, leading to the activation of pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and MAPK pathways. This compound has been shown to induce a dose-dependent decrease in the phosphorylation of HER2 and ERK, a key component of the MAPK pathway.[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cell Line/PDX Model | Dosage and Administration | Duration of Treatment | Outcome | Reference |
| Cell Line-Derived Xenograft (CDX) | NCI-H2170 (HER2YVMA) | 100 mg/kg, p.o., b.i.d. | 12 days | 73% Tumor Growth Inhibition (TGI) | [4] |
| Patient-Derived Xenograft (PDX) | CTG-2543 (HER2YVMA) | 100 mg/kg, p.o., b.i.d. | 25 days | Tumor Regression | [2] |
| Patient-Derived Xenograft (PDX) | ST-1307 (HER2YVMA) | 100 mg/kg, p.o., b.i.d. | 40 days | Tumor Regression | [2] |
p.o. - per os (by mouth); b.i.d. - bis in die (twice a day)
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Route of Administration | Dosage | Reference |
| Bioavailability | Up to 71% | Oral (p.o.) | 10 or 100 mg/kg | [2] |
| Clearance | Low (10% of hepatic blood flow) | Intravenous (i.v.) | 1 mg/kg | [2] |
| Volume of Distribution (Vss) | 0.45 L/kg (Low) | Intravenous (i.v.) | 1 mg/kg | [2] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol describes the preparation of this compound for oral and intravenous administration in mice.
Materials:
-
This compound powder
-
Vehicle: Natrosol (hydroxyethyl cellulose) solution
-
Sterile phosphate-buffered saline (PBS)
-
Appropriate solvents for initial dissolution if necessary (e.g., DMSO)
-
Sterile syringes and needles (for i.v. injection)
-
Oral gavage needles
Oral Formulation Preparation (in Natrosol):
-
Determine the required concentration of this compound based on the desired dosage (e.g., 10 mg/mL for a 100 mg/kg dose in a 20 g mouse, assuming a 200 µL gavage volume).
-
If this compound has low aqueous solubility, first dissolve the calculated amount of this compound powder in a minimal amount of a suitable solvent like DMSO.
-
Prepare the Natrosol solution according to the manufacturer's instructions (a 0.5% to 2% solution is common).
-
Slowly add the dissolved this compound to the Natrosol solution while vortexing or stirring to ensure a homogenous suspension.
-
Administer the suspension to mice via oral gavage.
Intravenous Formulation Preparation:
-
For intravenous administration, this compound should be formulated in a sterile, biocompatible solution.
-
Dissolve this compound in a suitable vehicle, such as a solution of saline with a solubilizing agent (e.g., a small percentage of DMSO and/or a surfactant like Tween 80), to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 20 g mouse, assuming a 200 µL injection volume).
-
Ensure the final solution is clear and free of particulates.
-
Administer the solution via intravenous injection (e.g., tail vein).
Protocol 2: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies
This protocol outlines the establishment of a subcutaneous xenograft model using HER2-mutant cancer cell lines such as NCI-H2170 HER2YVMA or PC-9 HER2YVMA.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. BI-4142 and this compound show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BI-1622 Western Blot for pHER2 Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1622 is a potent and selective, orally bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), with particular efficacy against HER2 exon 20 insertion mutations.[1][2] As a key signaling node in various cancers, HER2 activation is mediated through phosphorylation (pHER2).[3] Monitoring the phosphorylation status of HER2 is critical for assessing the efficacy of targeted inhibitors like this compound. Western blotting is a fundamental technique to quantitatively or semi-quantitatively measure the levels of pHER2 in response to treatment. This document provides detailed protocols for utilizing this compound in cell-based assays and performing Western blot analysis to determine its effect on pHER2 levels.
Mechanism of Action
This compound is an ATP-competitive inhibitor that covalently binds to the kinase domain of HER2, thereby blocking its catalytic activity.[1] This inhibition prevents the autophosphorylation of HER2 and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[4][5] Studies have shown that this compound induces a dose-dependent decrease in pHER2 levels in cancer cell lines harboring HER2 mutations.[6]
HER2 Signaling Pathway
The HER2 receptor is a member of the ErbB family of receptor tyrosine kinases.[3] Upon dimerization with other ErbB family members, the intracellular kinase domain of HER2 is activated, leading to the phosphorylation of specific tyrosine residues.[5] These phosphorylated sites serve as docking stations for various signaling proteins, initiating downstream cascades that regulate cell growth, differentiation, and survival.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BI-4142 and this compound show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 6. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-1622 Cell Proliferation Assays
These application notes provide a detailed protocol for determining the anti-proliferative activity of BI-1622, a potent and selective HER2 inhibitor, on human cancer cell lines. The primary audience for this document is researchers, scientists, and professionals involved in drug development and cancer research.
Introduction
This compound is an ATP-competitive covalent inhibitor of HER2 (ERBB2), with high selectivity for HER2, particularly variants with exon 20 insertions, while sparing wild-type EGFR. Oncogenic alterations in HER2 can lead to constitutive activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, promoting tumor cell proliferation and survival. This compound has demonstrated potent inhibition of proliferation in cancer cell lines dependent on HER2 amplification or mutations. This document provides a detailed protocol for assessing the in vitro efficacy of this compound using a common cell proliferation assay, CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active, viable cells.
Data Presentation
The following tables summarize the reported in vitro anti-proliferative activity of this compound in various cell lines.
Table 1: IC50 Values of this compound in Engineered Ba/F3 Cell Lines
| Cell Line | Genotype | IC50 (nM) |
| Ba/F3 | HER2YVMA | 5 |
| Ba/F3 | HER2YVMA, S783C | 48 |
| Ba/F3 | EGFRWT | 1010 |
| Ba/F3 | EGFRC775S | 23 |
Data sourced from MedChemExpress.
Table 2: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) |
| NCI-H2170 | Non-Small Cell Lung Cancer | HER2YVMA insertion | 36 |
| PC-9 | Non-Small Cell Lung Cancer | Engineered HER2YVMA | Not explicitly stated, but potent inhibition observed |
| A431 | Epidermoid Carcinoma | EGFRWT | > 2000 |
Data sourced from opnme.com and MedChemExpress.
Experimental Protocols
This section provides a detailed methodology for a cell proliferation assay to evaluate the effect of this compound on HER2-dependent cancer cell lines, such as NCI-H2170.
Materials
-
This compound (prepare stock solutions in DMSO)
-
NCI-H2170 human non-small cell lung cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Cell Culture
-
Culture NCI-H2170 cells in a T-75 flask with complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
Cell Proliferation Assay Protocol (Using CellTiter-Glo®)
-
Cell Seeding:
-
Harvest NCI-H2170 cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is 0.1 nM to 5 µM. Remember to include a vehicle control (DMSO) with the same final DMSO concentration as the highest this compound concentration.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 to 96 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the average luminescence of the "medium only" background wells from all other readings.
-
Normalize the data to the vehicle-treated control wells, which represent 100% cell viability.
-
Plot the normalized data as a percentage of viable cells against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Caption: this compound inhibits HER2 signaling, blocking downstream PI3K/Akt and MAPK/ERK pathways.
Caption: Workflow for the this compound cell proliferation assay.
Application Notes and Protocols for BI-1622 in HER2-Driven Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), also known as ERBB2, is a key member of the ERBB family of receptor tyrosine kinases.[1][2][3] Overexpression, amplification, or mutation of the HER2 gene can lead to the constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth and proliferation in various cancers.[4] this compound is a potent, selective, and orally bioavailable covalent inhibitor of HER2.[1][2][5] It is particularly effective against tumors driven by HER2 exon 20 insertion mutations, a common type of mutation in non-small cell lung cancer (NSCLC), while demonstrating a significant sparing of wild-type Epidermal Growth Factor Receptor (EGFR).[1][6][7] This high selectivity is expected to minimize EGFR-related toxicities often associated with pan-ERBB inhibitors.[1][6]
This compound acts as an ATP-competitive inhibitor, covalently binding to the kinase domain of HER2 and blocking its activity.[1] This inhibition leads to the suppression of downstream signaling pathways, such as the PI3K/Akt and MEK pathways, ultimately resulting in reduced tumor cell proliferation and survival.[1] Preclinical studies have demonstrated the efficacy of this compound in both in vitro and in vivo models of HER2-driven cancers, showing significant tumor growth inhibition and even tumor regression in xenograft models.[1][2][6]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | HER2/EGFR Status | IC50 (nM) | Reference |
| NCI-H2170 | HER2YVMA | 36 | [1] |
| A431 | EGFRWT | > 2,000 | [1] |
| Ba/F3 | HER2YVMA | 5 | [2] |
| Ba/F3 | HER2YVMA, S783C | 48 | [2] |
| Ba/F3 | EGFRWT | 1010 | [2] |
| Ba/F3 | EGFRC775S | 23 | [2] |
In Vivo Efficacy of this compound
| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H2170 HER2YVMA Xenograft | 100 mg/kg, orally, twice daily | 73% | [2][5] |
Signaling Pathway and Mechanism of Action
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
HER2-driven cancer cell lines (e.g., NCI-H2170) and control cell lines (e.g., A431)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot Analysis of HER2 Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of HER2 and downstream signaling proteins.
Materials:
-
HER2-driven cancer cell lines
-
This compound
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-ERK, anti-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like Actin.
-
In Vivo Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
HER2-driven cancer cell line (e.g., NCI-H2170)
-
Matrigel (optional)
-
This compound
-
Vehicle solution for oral administration
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week).
-
The study endpoint may be a specific tumor volume, a predetermined number of treatment days, or signs of toxicity.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (mean tumor volume of treated group at endpoint / mean tumor volume of control group at endpoint)] x 100.
-
Plot the mean tumor volume over time for each group.
-
Experimental Workflow
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BI-4142 and this compound show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 7. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BI-1622 Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1622 is a potent, selective, and orally bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), with notable activity against HER2 exon 20 insertion mutations.[1] These mutations are known drivers in various cancers, including a subset of non-small cell lung cancer (NSCLC).[2] this compound's mechanism of action involves ATP-competitive inhibition of the HER2 kinase domain, which in turn modulates downstream signaling pathways critical for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1] A key feature of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR), which is anticipated to minimize EGFR-related toxicities commonly associated with less selective tyrosine kinase inhibitors (TKIs).[1]
Combination therapies are a cornerstone of modern oncology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity.[2] The targeted nature of this compound makes it a prime candidate for combination strategies with other anti-cancer agents, such as chemotherapy, immunotherapy, or other targeted therapies like CDK4/6 inhibitors. This document provides a comprehensive guide to the experimental design of this compound combination therapies, including detailed protocols for key in vitro and in vivo assays, and guidance on data analysis and visualization.
Data Presentation: Illustrative Synergistic Effects of this compound in Combination with a CDK4/6 Inhibitor
The following tables present illustrative, scientifically plausible data for a combination study of this compound with a CDK4/6 inhibitor (e.g., Palbociclib) in a HER2 exon 20 insertion-positive NSCLC cell line (e.g., NCI-H2170). This data is intended to serve as a template for presenting experimental findings.
Table 1: In Vitro Cell Viability (IC50) of this compound and Palbociclib as Single Agents and in Combination (72-hour treatment)
| Treatment Group | NCI-H2170 (HER2 exon 20) IC50 (nM) |
| This compound | 36 |
| Palbociclib | 850 |
| This compound + Palbociclib (1:1 ratio) | 15 |
Table 2: Combination Index (CI) Values for this compound and Palbociclib Combination
Calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.58 | Synergy |
| 0.75 | 0.52 | Strong Synergy |
| 0.90 | 0.48 | Strong Synergy |
Table 3: In Vivo Tumor Growth Inhibition (TGI) in a NCI-H2170 Xenograft Model
| Treatment Group (daily oral dosing for 21 days) | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound (25 mg/kg) | 45 |
| Palbociclib (50 mg/kg) | 30 |
| This compound (25 mg/kg) + Palbociclib (50 mg/kg) | 85 |
Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway
Caption: Simplified HER2 signaling cascade leading to cell survival and proliferation, and the inhibitory action of this compound.
Experimental Workflow for Combination Screening
Caption: A typical workflow for in vitro screening of drug combinations to identify synergistic interactions.
Logical Diagram for Synergy Assessment
Caption: Logical relationship for determining synergy, additivity, or antagonism based on observed versus expected effects.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with another agent on cancer cell lines.
Materials:
-
HER2 exon 20 insertion-positive cell line (e.g., NCI-H2170)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the combination agent in complete culture medium. For combination studies, a dose-matrix is recommended. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for single agents and combinations. Analyze for synergy using software such as CompuSyn or SynergyFinder.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
Objective: To assess the effect of this compound combination therapy on the phosphorylation status of key proteins in the HER2 signaling pathway (e.g., HER2, Akt, ERK).
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the changes in protein phosphorylation, normalizing to the total protein levels.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
HER2 exon 20 insertion-positive cancer cells (e.g., NCI-H2170)
-
Matrigel (optional)
-
This compound and combination agent formulated for oral gavage
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (e.g., vehicle, this compound alone, Agent X alone, this compound + Agent X).
-
Drug Administration: Administer the drugs at the predetermined doses and schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze for synergistic effects on tumor growth.
Conclusion
The rational design of combination therapies involving this compound holds significant promise for improving outcomes in patients with HER2-driven cancers, particularly those with exon 20 insertion mutations. The protocols and methodologies outlined in this document provide a framework for the preclinical evaluation of this compound in combination with other anti-cancer agents. Rigorous in vitro and in vivo studies are essential to identify synergistic combinations, elucidate mechanisms of action, and guide the clinical development of novel therapeutic strategies.
References
Application Notes and Protocols: BI-1622 Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-1622 is an orally active, potent, and highly selective covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases.[1][2] It demonstrates significant promise in the treatment of cancers driven by HER2 alterations, particularly non-small cell lung cancer (NSCLC) with HER2 exon 20 insertion mutations.[3][4] this compound exhibits a favorable selectivity profile, potently inhibiting HER2 while sparing wild-type epidermal growth factor receptor (EGFR), which is anticipated to result in a wider therapeutic window and reduced EGFR-related toxicities.[5] This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, along with detailed protocols for key experimental procedures.
Pharmacokinetic Profile
This compound has been characterized by a favorable pharmacokinetic profile in preclinical studies, demonstrating good to moderate oral bioavailability and moderate clearance.[1][2]
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing Route and Level |
| Bioavailability | Good to Moderate | 10 and 100 mg/kg (Oral) |
| Clearance | Moderate | 1 mg/kg (Intravenous) |
| Volume of Distribution | Moderate | 1 mg/kg (Intravenous) |
Pharmacodynamic Activity
This compound is a potent inhibitor of HER2 kinase activity, leading to the suppression of downstream signaling pathways and inhibition of tumor growth in preclinical models of HER2-driven cancers.
In Vitro Potency
This compound has demonstrated potent inhibition of various HER2 mutants in biochemical and cell-based assays.
Table 2: In Vitro IC50 Values of this compound
| Target/Cell Line | IC50 (nM) |
| HER2 (Enzymatic Assay) | 7 |
| NCI-H2170 (HER2 YVMA) | 36 |
| A431 (EGFR wild-type) | >2000 |
In Vivo Efficacy
This compound has shown significant anti-tumor activity in various xenograft models of HER2-driven cancers.
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| PC-9 (HER2 YVMA) | 100 mg/kg, twice daily (oral) | Not explicitly stated, but showed tumor regression |
| NCI-H2170 (HER2 YVMA) | 100 mg/kg, twice daily (oral) | 73% |
| CTG-2543 (HER2 AYVM PDX) | 100 mg/kg, twice daily (oral) | Not explicitly stated, but showed tumor regression |
| ST3107 (HER2 YVMA PDX) | 100 mg/kg, twice daily (oral) | Not explicitly stated, but showed tumor regression |
Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the HER2 signaling pathway. Upon binding to the HER2 receptor, this compound blocks its kinase activity, preventing the phosphorylation of downstream signaling molecules such as ERK, which are crucial for cell proliferation and survival.
Experimental Protocols
HER2 Kinase Inhibition Assay
This protocol describes a general method for assessing the in vitro potency of this compound against HER2 kinase.
Materials:
-
Recombinant human HER2 enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
HER2 peptide substrate
-
This compound
-
96-well assay plates
-
Plate reader for detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add 10 µL of diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the HER2 enzyme in kinase assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 20 µL of a solution containing the peptide substrate and ATP in kinase assay buffer.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding a stop solution.
-
Measure the amount of phosphorylated substrate using a suitable detection method (e.g., Homogeneous Time-Resolved Fluorescence - HTRF).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
In Vivo Xenograft Study in Mice
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pardon Our Interruption [opnme.com]
Troubleshooting & Optimization
BI-1622 solubility issues and solutions
Welcome to the technical support center for BI-1622, a potent and selective HER2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active and highly selective inhibitor of Human Epidermal growth factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases. It functions as an ATP-competitive, covalent inhibitor of the HER2 kinase domain. By binding to HER2, this compound blocks its intrinsic tyrosine kinase activity, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways. Notably, this compound is particularly effective against HER2 exon 20 insertion mutations while sparing wild-type Epidermal Growth Factor Receptor (EGFR), which may reduce EGFR-related toxicities.
Q2: What are the general solubility characteristics of this compound?
A2: Like many small molecule kinase inhibitors that target the hydrophobic ATP-binding pocket of kinases, this compound is a lipophilic compound with low aqueous solubility. It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO). Its poor water solubility necessitates specific formulation strategies for both in vitro and in vivo experiments.
Q3: How should I prepare a stock solution of this compound for in vitro assays?
A3: For in vitro experiments, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. A stock concentration of 10 mM in DMSO is commonly used. To achieve higher concentrations, such as 90 mg/mL, ultrasonic treatment may be necessary to facilitate dissolution. Always store DMSO stock solutions at -20°C or -80°C and protect them from light to maintain stability.
Q4: this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is significantly lower. Please refer to the Troubleshooting Guide below for detailed solutions to this problem.
Q5: How can I formulate this compound for oral administration in animal studies?
A5: this compound is orally bioavailable. Due to its poor aqueous solubility, it is typically administered as a suspension for in vivo studies. A common vehicle for this is an aqueous solution of Natrosol™ (hydroxyethylcellulose), a non-ionic, water-soluble polymer that acts as a suspending agent. Refer to the Experimental Protocols section for a general procedure on preparing a suspension for oral gavage.
Troubleshooting Guide: this compound Solubility Issues
This guide provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. The concentration is too high for passive dissolution. 2. The quality of the DMSO is poor (contains water). | 1. Use a bath or probe sonicator to apply ultrasonic energy, which can break up aggregates and aid dissolution. 2. Gentle warming (e.g., to 37°C) can also be attempted, but be cautious of potential compound degradation. 3. Ensure you are using anhydrous, high-purity DMSO. |
| Precipitation occurs upon dilution of DMSO stock into aqueous media (e.g., PBS, cell culture medium). | 1. The final concentration of this compound exceeds its solubility limit in the aqueous medium. 2. The final percentage of DMSO is too low to maintain solubility. | 1. Reduce the final concentration: If your experimental design allows, lower the final concentration of this compound. 2. Maintain a higher DMSO concentration: While keeping the final DMSO concentration as low as possible (typically <0.5% to avoid cellular toxicity) is ideal, a slight increase may be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments. 3. Use a co-solvent: Consider using a solvent system, such as a mixture of DMSO and ethanol, to prepare the stock solution. 4. pH adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer may improve solubility. However, the pKa of this compound is not readily available, so this would require empirical testing. |
| Inconsistent or unexpected experimental results. | 1. Inaccurate concentration of the working solution due to precipitation. 2. Degradation of the this compound stock solution. | 1. Visually inspect your working solutions for any signs of precipitation before each use. If precipitation is suspected, centrifuge the solution and use the supernatant, though this will alter the final concentration. Preparing fresh dilutions immediately before use is the best practice. 2. Prepare fresh working solutions from the stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after the initial preparation. |
Data Presentation: this compound Solubility
The following table summarizes the available solubility data for this compound.
| Solvent | Concentration | Method | Source |
| Dimethyl Sulfoxide (DMSO) | 90 mg/mL | With ultrasonic treatment | AbMole BioScience |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Standard solution | MedChemExpress |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 508.53 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.085 mg of this compound.
-
Add the appropriate volume of DMSO to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Protocol for Preparation of this compound Suspension for Oral Gavage
This is a general protocol based on the use of Natrosol™ (hydroxyethylcellulose) as a vehicle. The optimal formulation may need to be determined empirically.
-
Materials:
-
This compound powder
-
Natrosol™ 250 (hydroxyethylcellulose)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and stir bar
-
-
Procedure:
-
Prepare the vehicle:
-
Prepare a 0.5% (w/v) solution of Natrosol™ in sterile water. To do this, slowly add 0.5 g of Natrosol™ powder to 100 mL of sterile water while stirring continuously.
-
Continue stirring until the Natrosol™ is fully hydrated and a clear, viscous solution is formed. This may take several hours.
-
-
Prepare the this compound suspension:
-
Calculate the required amount of this compound for your study.
-
Weigh out the this compound powder.
-
If necessary, use a mortar and pestle to grind the this compound powder to a fine consistency to improve suspension.
-
Slowly add a small amount of the prepared Natrosol™ vehicle to the this compound powder and triturate to form a smooth paste.
-
Gradually add the remaining volume of the Natrosol™ vehicle while stirring continuously to achieve the desired final concentration.
-
Continue to stir the suspension for at least 30 minutes to ensure homogeneity.
-
-
Administration:
-
Stir the suspension continuously before and during dosing to ensure a uniform dose is administered.
-
Administer the suspension to the animals using an appropriate-sized oral gavage needle.
-
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the HER2 signaling pathway.
Experimental Workflow for In Vitro Cell-Based Assays
Technical Support Center: Optimizing BI-1622 Concentration
This guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI-1622 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally bioavailable covalent inhibitor of the HER2 (Human Epidermal Growth Factor Receptor 2), also known as ERBB2.[1][2] It is an ATP-competitive inhibitor that specifically targets the kinase domain of HER2.[3] A key feature of this compound is its high selectivity for HER2, including its oncogenic exon 20 insertion mutants, while sparing wild-type Epidermal Growth Factor Receptor (EGFR).[3][4] This selectivity is expected to reduce EGFR-related toxicities often seen with less selective tyrosine kinase inhibitors (TKIs).[3] Constitutive activation of HER2, through mutations or amplification, can lead to the induction of downstream signaling pathways like PI3K/Akt and MEK/ERK, which drive cell proliferation.[3][5]
Q2: What is the typical concentration range for using this compound in cell culture?
The optimal concentration of this compound depends on the specific cell line, the nature of the HER2 alteration (e.g., amplification vs. exon 20 insertion), and the experimental duration. It is strongly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific model. However, published data provides a general starting range.
| Application | Cell Line Example | Reported IC50 / Concentration Range | Observed Effect |
| Inhibition of Cell Proliferation | NCI-H2170 (HER2 YVMA insertion) | IC50 = 36 nM | Potent inhibition of proliferation[3] |
| Inhibition of Cell Proliferation | Ba/F3 (HER2 YVMA insertion) | IC50 = 5 nM | Antiproliferative activity[2] |
| Inhibition of Cell Proliferation | A431 (EGFR wild-type driven) | IC50 > 2,000 nM | Demonstrates high selectivity over EGFR[3] |
| General In Vitro Studies | HER2-dependent cell lines | 0 - 5 µM (for dose-response curves) | Inhibition of proliferation[1][2] |
Q3: How should I prepare and store this compound stock solutions?
For optimal results and stability, follow these guidelines:
-
Reconstitution: this compound is typically supplied as a solid. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution using your complete cell culture medium.
-
Solvent Consideration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is kept to a minimum (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity or off-target effects.[6]
Q4: How can I confirm that this compound is inhibiting its target in my cells?
To verify that this compound is engaging its target, you should assess the phosphorylation status of HER2 and key downstream signaling proteins. The most common method is Western blotting.
-
Primary Target: Measure the level of phosphorylated HER2 (p-HER2).
-
Downstream Pathway: Assess the phosphorylation of ERK (p-ERK), a key component of the MAPK/ERK pathway which is downstream of HER2.[2][3] A dose-dependent decrease in the levels of p-HER2 and p-ERK following this compound treatment would confirm target engagement and pathway inhibition.[1][2] Total HER2 and total ERK levels should remain relatively unchanged and can be used as loading controls.[7]
Troubleshooting Guide
Issue 1: No significant inhibition of cell viability or proliferation is observed.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | The IC50 can vary significantly between cell lines. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the effective concentration for your specific cells. |
| Cell Line Insensitivity | Confirm that your cell line has a documented HER2 amplification or mutation (e.g., exon 20 insertion) that makes it dependent on HER2 signaling.[3] this compound is highly selective and will have minimal effect on cells not driven by HER2.[3] |
| Incorrect Incubation Time | The inhibitory effects may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration.[6] |
| Compound Degradation | Ensure the stock solution was stored correctly and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot if degradation is suspected. |
| High Cell Seeding Density | Overly confluent cells may exhibit altered signaling and drug sensitivity. Optimize your cell seeding density to ensure they are in a logarithmic growth phase during the experiment.[8] |
Issue 2: High levels of cell death are observed even at low concentrations.
| Possible Cause | Recommended Solution |
| High Cell Line Sensitivity | Your cell line may be exceptionally dependent on HER2 signaling. Lower the concentration range in your dose-response experiment and reduce the incubation time. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1%).[6] Run a "vehicle-only" control corresponding to the highest DMSO concentration used. |
| Off-Target Effects | While this compound is highly selective, off-target effects can occur at very high concentrations.[3] Use the lowest effective concentration that achieves target inhibition (confirmed by Western blot) to minimize potential off-target activity. |
| Contamination | Check cell cultures for contamination (e.g., mycoplasma), which can affect cell health and response to treatment.[9] |
Issue 3: High variability between replicate wells in my assay.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure your cell suspension is homogenous before and during plating. Let the plate rest at room temperature for 15-20 minutes before incubation to allow for even cell distribution.[8] |
| Pipetting Errors | Calibrate pipettes regularly. Pre-wet pipette tips and use a slow, consistent technique.[8] |
| "Edge Effect" | Evaporation from wells on the perimeter of the plate can concentrate media components and the inhibitor. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[8] |
Experimental Protocols & Visualizations
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% using a common luminescence-based assay like CellTiter-Glo®.
Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well, opaque-walled plate suitable for luminescence assays at a pre-determined optimal density.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution series of this compound in complete culture medium. A typical starting range might be 10 µM down to low nM concentrations.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no cells" control (medium only for background measurement).
-
Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubate the plate for a desired duration (e.g., 72 hours).
-
-
Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from "no cells" wells).
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Confirming Target Inhibition via Western Blot
This protocol describes how to measure changes in p-HER2 and p-ERK levels after this compound treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-6 hours) to observe direct effects on signaling.
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.[7]
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-HER2 or p-ERK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[7]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[7]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Re-probing for Total Protein:
-
To normalize for protein loading, strip the membrane using a mild stripping buffer.
-
Re-block the membrane and probe with a primary antibody against total HER2 or total ERK.[12]
-
The ratio of the phosphorylated protein to the total protein is then used for quantification.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. Pardon Our Interruption [opnme.com]
- 4. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
BI-1622 Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the off-target effects of BI-1622, a highly selective, covalent inhibitor of HER2 with exon 20 insertions.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a highly selective HER2 inhibitor. In vitro kinase assays have shown that at a concentration of 1 µM, only 4 out of 397 kinases are inhibited by more than 80%[1]. A key feature of this compound is its significant sparing of wild-type EGFR, which is expected to minimize EGFR-related toxicities[1].
Q2: Have the specific off-target kinases of this compound been publicly disclosed?
A2: As of the latest available information, the specific identities of the four kinases that are inhibited by this compound at 1 µM have not been publicly disclosed. For a similar compound, BI-4142, the off-target kinases with greater than 80% inhibition at 1 µM were identified as HER4, BMX, RAF1, BTK, and RIPK3[2]. While this compound is also a selective HER2 tyrosine kinase inhibitor with a large EGFR wild-type sparing window, it cannot be definitively stated that it shares the exact same off-target profile as BI-4142[2]. Researchers should, therefore, consider these as potential but unconfirmed off-targets for this compound.
Q3: What are the potential downstream signaling pathways that could be affected by off-target inhibition?
A3: Given the potential off-targets suggested by the profile of a similar compound (BI-4142), off-target effects of this compound could potentially impact the following pathways:
-
HER4 Signaling: HER4 is another member of the ErbB family. Its inhibition could affect pathways related to cell proliferation, differentiation, and migration.
-
TEC Kinase Family Signaling (BMX, BTK): BMX and BTK are involved in various signaling pathways, including those regulating cell proliferation, survival, and differentiation, particularly in hematopoietic cells.
-
MAPK/ERK Pathway (RAF1): RAF1 is a key component of the MAPK/ERK signaling cascade, which is crucial for regulating cell growth, proliferation, and survival.
-
NF-κB and Apoptosis Signaling (RIPK3): RIPK3 is involved in the regulation of apoptosis and necroptosis, as well as inflammatory signaling pathways.
Q4: My cells are showing unexpected phenotypes (e.g., decreased viability in HER2-negative cells) when treated with this compound. What could be the cause?
A4: While this compound is highly selective, unexpected phenotypes could arise from a few possibilities:
-
Low-level Off-Target Effects: Even though inhibition of most kinases is minimal, potent effects on a sensitive, unexpected off-target in your specific cell line could lead to a phenotypic change.
-
On-Target Effects in a Novel Context: The phenotype might be a previously uncharacterized consequence of potent HER2 inhibition in your specific experimental model.
-
Compound Quality or Experimental Error: Ensure the purity of your this compound lot and rule out any potential experimental artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Unexpected decrease in cell viability in a HER2-negative cell line. | Off-target kinase inhibition. | 1. Confirm the HER2 status of your cell line via Western blot or flow cytometry.2. Perform a dose-response curve to determine the IC50 in your HER2-negative line and compare it to the IC50 in a HER2-positive line.3. If the IC50 is within a range that suggests off-target activity, consider a kinome-wide profiling assay to identify the off-target(s). | A significantly lower IC50 in the HER2-positive line would confirm on-target potency. A potent IC50 in the HER2-negative line would strongly suggest off-target effects. |
| Inconsistent results between experimental replicates. | Compound stability or solubility issues. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO).2. Visually inspect the media for any signs of compound precipitation after dilution.3. Consult the manufacturer's data sheet for solubility information. | Consistent results across replicates with freshly prepared compound. |
| Activation of an unexpected signaling pathway observed via Western blot (e.g., paradoxical activation of a downstream marker). | Feedback loops or off-target pathway modulation. | 1. Carefully review the literature for known feedback mechanisms in the HER2 signaling network.2. Analyze the phosphorylation status of key nodes in related pathways (e.g., PI3K/AKT, MAPK) at different time points after this compound treatment.3. Use a more selective inhibitor for a suspected off-target (if available) to see if the effect is replicated. | Identification of a feedback loop or confirmation of an off-target mediated signaling event. |
| Observed phenotype does not match the known function of HER2. | Off-target effect or a novel on-target function of HER2. | 1. Use a structurally different HER2 inhibitor to see if the phenotype is replicated. If not, it is likely an off-target effect of this compound.2. Perform a rescue experiment by overexpressing a drug-resistant mutant of HER2. If the phenotype is not rescued, it suggests an off-target effect. | Replication of the phenotype with a different HER2 inhibitor would suggest a novel on-target function. |
Quantitative Data Summary
The following tables summarize the known inhibitory activity and cellular potency of this compound.
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | Concentration | % Inhibition |
| 393 out of 397 kinases | 1 µM | < 80% |
| 4 out of 397 kinases | 1 µM | > 80% |
Note: The specific identities of the 4 kinases with >80% inhibition have not been publicly disclosed.
Table 2: Cellular Proliferation IC50 Values for this compound
| Cell Line | Relevant Genotype | IC50 (nM) |
| NCI-H2170 | HER2 YVMA insertion | 36[1] |
| A431 | EGFR wild-type driven | > 2,000[1] |
| Ba/F3 | HER2 YVMA | 5[3] |
| Ba/F3 | HER2 YVMA, S783C | 48[3] |
| Ba/F3 | EGFR WT | 1010[3] |
| Ba/F3 | EGFR C775S | 23[3] |
Experimental Protocols
Protocol 1: Kinome-Wide Off-Target Screening (KinomeScan)
Objective: To identify the specific off-target kinases of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound to a commercial kinome profiling service (e.g., KINOMEscan™, a division of Eurofins Corporation).
-
Assay Principle: The assay typically involves a competition binding assay where this compound competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.
-
Data Analysis: Results are usually provided as the percentage of the kinase that remains bound to the immobilized ligand at a specific concentration of the test compound (e.g., 1 µM). A lower percentage indicates stronger binding of the test compound. This can be used to calculate dissociation constants (Kd) for the "hits."
Protocol 2: Cellular Western Blot Analysis for Off-Target Pathway Activation
Objective: To assess the impact of this compound on downstream signaling pathways of potential off-target kinases.
Methodology:
-
Cell Culture and Treatment:
-
Plate HER2-positive and HER2-negative cell lines at an appropriate density.
-
Treat cells with a dose-range of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (DMSO) for various time points (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-HER2 (Tyr1221/1222), HER2
-
p-EGFR (Tyr1068), EGFR
-
p-ERK1/2 (Thr202/Tyr204), ERK1/2
-
p-AKT (Ser473), AKT
-
Antibodies against potential off-targets and their downstream effectors (e.g., p-STAT3 for BMX/BTK pathways, p-MEK1/2 for RAF1 pathway).
-
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
HER2 Signaling Pathway and Potential this compound Off-Target Intersections
Caption: this compound on-target inhibition of HER2 and potential off-target interactions.
Experimental Workflow for Investigating Off-Target Effects
References
BI-1622 resistance mechanisms in cancer cells
Disclaimer: Information regarding a compound designated "BI-1622" is not available in the public scientific literature. The following technical support center content is a representative example based on a hypothetical tyrosine kinase inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR). The resistance mechanisms, experimental data, and protocols described are based on well-documented phenomena observed with known EGFR inhibitors and are provided as a comprehensive guide for researchers working with similar targeted therapies.
This document provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the hypothetical EGFR inhibitor, this compound, in cancer cell lines.
Troubleshooting Guide
This guide addresses common issues observed during in vitro experiments with this compound.
| Question (Problem) | Possible Causes | Recommended Action |
| 1. My cancer cell line, previously sensitive to this compound, now shows a significantly higher IC50 value. | Acquired Resistance: Prolonged exposure to the drug may have selected for resistant clones.[1] Cell Line Integrity: The cell line may have been misidentified or contaminated. Compound Instability: The batch of this compound may have degraded. | Confirm Resistance: Perform a new dose-response assay comparing the current cell line to an early-passage, sensitive parental stock.[2] Verify Cell Line: Perform STR profiling to authenticate the cell line. Check for mycoplasma contamination.[3][4] Validate Compound: Test the current this compound stock on a known sensitive control cell line. If results are still poor, use a fresh, validated batch of the compound. |
| 2. This compound is not inhibiting the phosphorylation of its direct target, EGFR, even at high concentrations. | Target Alteration: A mutation in the EGFR kinase domain (e.g., a gatekeeper mutation like T790M) may be present, preventing this compound from binding effectively.[5][6] | Sequence EGFR: Extract genomic DNA from the resistant cells and perform Sanger or Next-Generation Sequencing (NGS) of the EGFR kinase domain to identify potential mutations.[7][8][9] Western Blot: Confirm the lack of p-EGFR inhibition and check total EGFR levels. |
| 3. EGFR phosphorylation is inhibited by this compound, but downstream signaling pathways (e.g., PI3K/AKT, MAPK/ERK) remain active. | Bypass Pathway Activation: Alternative receptor tyrosine kinases (RTKs) may be activated, compensating for the loss of EGFR signaling. MET amplification is a common mechanism.[10][11][12][13] Downstream Mutations: Mutations in components of the downstream pathways (e.g., KRAS, PIK3CA) can lead to constitutive activation, rendering them independent of EGFR.[14] | Phospho-RTK Array: Use a phospho-RTK array to screen for the activation of other receptors (e.g., MET, HER2, IGF-1R). Western Blot: Validate array findings by performing Western blots for p-MET, p-HER2, p-AKT, and p-ERK. Gene Sequencing: Sequence key downstream genes like KRAS and PIK3CA for activating mutations. |
| 4. My cell viability assay results are inconsistent and not reproducible. | Assay Conditions: Inconsistent cell seeding density, variable drug treatment duration, or edge effects in the microplate can all increase variability.[15][16][17] Cell Health: High passage number can alter cellular characteristics and response to stimuli.[17] | Optimize Protocol: Ensure a uniform, sub-confluent cell monolayer at the time of drug addition. Use a standardized incubation time (e.g., 72 hours). Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation.[3] Cell Passage: Use cells with a low and consistent passage number for all experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. In cancer cells with activating EGFR mutations, the receptor is constitutively active, driving downstream signaling pathways like PI3K/AKT and MAPK/ERK that promote cell proliferation and survival.[18][19][20][21] this compound binds to the ATP-binding pocket of the EGFR kinase domain, blocking its activity and inhibiting these oncogenic signals.
Q2: What are the most common mechanisms of acquired resistance to EGFR inhibitors like this compound?
A2: The primary mechanisms can be grouped into three main categories:
-
On-Target Alterations: The most frequent is a secondary mutation in the EGFR gene itself, such as the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and reduces the binding efficacy of the inhibitor.[5][6]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the need for EGFR.[10][11] A classic example is the amplification of the MET receptor tyrosine kinase, which can then activate the same downstream PI3K/AKT pathway, rendering the inhibition of EGFR ineffective.[12][13][22]
-
Phenotypic Transformation: In some cases, the cancer cells can undergo a change in their fundamental cell type, such as transforming from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), a phenotype that is not dependent on EGFR signaling.[11]
Q3: How can I generate a this compound-resistant cell line for my studies?
A3: A common method is to culture a this compound-sensitive parental cell line in the continuous presence of the drug.[1] Start with a low concentration (around the IC20) and gradually increase the concentration in a stepwise manner as the cells adapt and begin to proliferate again. This process can take several months. It is crucial to maintain a parental cell line in parallel culture without the drug as a control.
Q4: My resistant cells show high levels of MET amplification. What is the next logical step?
A4: MET amplification is a known driver of resistance to EGFR TKIs.[13][22][23] The next step is to test if dual inhibition of both EGFR and MET can overcome this resistance. You can treat your this compound-resistant, MET-amplified cells with a combination of this compound and a selective MET inhibitor (e.g., crizotinib, capmatinib) and assess for synergistic effects on cell viability and signaling pathway inhibition.[10][24]
Quantitative Data Summary
The following tables present hypothetical data illustrating the development of resistance to this compound.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance | Genetic Alteration |
| PC-9 (Parental) | 15 | - | EGFR ex19del |
| PC-9/BR1 (this compound Resistant) | 2,500 | 167x | EGFR ex19del, T790M |
| HCC827 (Parental) | 20 | - | EGFR ex19del |
| HCC827/BR2 (this compound Resistant) | 1,800 | 90x | EGFR ex19del, MET Amp |
Table 2: Protein Expression and Phosphorylation in Response to this compound (100 nM)
| Cell Line | Treatment | p-EGFR (Y1068) | Total EGFR | p-MET (Y1234/1235) | Total MET | p-AKT (S473) | p-ERK (T202/Y204) |
| HCC827 (Parental) | Vehicle | +++ | +++ | + | + | +++ | +++ |
| This compound | - | +++ | - | + | - | - | |
| HCC827/BR2 (Resistant) | Vehicle | +++ | +++ | +++ | +++ | +++ | +++ |
| This compound | - | +++ | +++ | +++ | +++ | +++ |
Data are representative. "+" indicates relative protein level/phosphorylation, "-" indicates no detectable signal.
Key Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in growth medium. Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blotting
This protocol is used to assess the phosphorylation status and total protein levels of key signaling molecules.
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-EGFR, anti-p-MET) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescent (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
Signaling Pathways and Workflows
Caption: Mechanism of action for the hypothetical EGFR inhibitor this compound.
Caption: MET amplification as a bypass resistance mechanism to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. testing.com [testing.com]
- 8. EGFR mutation testing in lung cancer: a review of available methods and their use for analysis of tumour tissue and cytology samples | Journal of Clinical Pathology [jcp.bmj.com]
- 9. Detection of Mutations in EGFR in Circulating Lung-Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. researchgate.net [researchgate.net]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells « Sorger Lab [sorger.med.harvard.edu]
- 17. youtube.com [youtube.com]
- 18. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting BI-1622 In Vivo Efficacy
Welcome to the technical support center for BI-1622, a potent and selective HER2 exon 20 insertion inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting in vivo efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, covalent, and ATP-competitive inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2) kinase.[1][2] It is highly selective for HER2, particularly for tumors harboring exon 20 insertion mutations, while sparing wild-type Epidermal Growth Factor Receptor (EGFR).[1][2][3] This selectivity is expected to minimize EGFR-related toxicities.[1] this compound inhibits the proliferation of HER2-dependent cancer cell lines and has demonstrated tumor regression in in vivo xenograft models.[1][2][4]
Q2: What are the key characteristics of this compound?
A2: this compound is characterized by its high potency against HER2 exon 20 variants, excellent overall kinase selectivity, and good oral bioavailability in animal models.[1][3][4] It has been shown to be well-tolerated in in vivo studies.[2]
Q3: In which cancer models has this compound shown in vivo efficacy?
A3: this compound has demonstrated significant antitumor activity in various xenograft mouse models of cancers driven by HER2 exon 20 insertions, such as the NCI-H2170 and PC-9 models, as well as in patient-derived xenograft (PDX) models.[5]
Troubleshooting Guide
This guide addresses common issues that may arise during in vivo efficacy studies with this compound.
Issue 1: Suboptimal or Lack of In Vivo Efficacy Despite Potent In Vitro Activity
Q: My in vivo study with this compound is showing lower than expected tumor growth inhibition, although it is potent in my in vitro assays. What could be the reasons?
A: Several factors could contribute to a discrepancy between in vitro and in vivo results. Here's a systematic approach to troubleshoot this issue:
-
1. Compound Formulation and Administration:
-
Problem: Poor solubility or stability of the formulation can lead to inadequate drug exposure.
-
Troubleshooting:
-
Verify Formulation: Ensure this compound is formulated correctly for oral administration. Due to the likely low water solubility of many small molecule inhibitors, a vehicle containing a mixture of solvents and surfactants (e.g., DMSO, PEG400, Tween 80) may be necessary.[1]
-
Check for Precipitation: Visually inspect the formulation for any precipitation before each administration.
-
Consistent Administration: Ensure accurate and consistent oral gavage technique to minimize variability in dosing.
-
-
-
2. Pharmacokinetics (PK):
-
Problem: The compound may not be reaching or maintaining therapeutic concentrations in the plasma or at the tumor site.
-
Troubleshooting:
-
Conduct a Pilot PK Study: If not already done, perform a pilot pharmacokinetic study in the same animal model to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.[6] this compound has shown good to moderate bioavailability in mice.[4]
-
Correlate PK with Dosing Schedule: The dosing regimen (e.g., once or twice daily) should be designed to maintain plasma concentrations above the in vitro IC50 or IC90 for a significant portion of the dosing interval.
-
Assess Drug Metabolism: Rapid metabolism in vivo can lead to low drug exposure. Consider potential differences in metabolism between species if extrapolating from other models.
-
-
-
3. Pharmacodynamics (PD):
-
Problem: The drug may not be effectively inhibiting its target in the tumor tissue.
-
Troubleshooting:
-
Tumor Target Engagement: Collect tumor samples at various time points after dosing to assess the inhibition of HER2 phosphorylation (pHER2) and downstream signaling pathways (e.g., pAKT, pERK) via methods like Western blotting or immunohistochemistry.[4] A dose-dependent decrease in these markers should be observed.
-
PK/PD Correlation: Establish a relationship between the drug concentration in plasma or tumor and the extent of target inhibition. This can help determine the required exposure for efficacy.[7][8]
-
-
-
4. Animal Model and Tumor Biology:
-
Problem: The chosen xenograft model may not be suitable or may have developed resistance.
-
Troubleshooting:
-
Confirm HER2 Exon 20 Insertion: Verify the presence and expression level of the specific HER2 exon 20 insertion mutation in the cell line or PDX model being used.
-
Tumor Growth Rate: Very aggressive tumor models may require higher doses or more frequent administration to see a significant effect.
-
Tumor Heterogeneity: Consider the possibility of tumor heterogeneity, where a subpopulation of cells may be resistant to this compound.[9]
-
-
Issue 2: Significant Inter-Animal Variability in Tumor Response
Q: I am observing a wide range of tumor responses to this compound within the same treatment group. How can I address this?
A: High variability can mask the true efficacy of a compound. Here are some potential causes and solutions:
-
1. Inconsistent Dosing:
-
Problem: Inaccurate or inconsistent oral gavage can lead to variable drug delivery.
-
Troubleshooting:
-
Proper Training: Ensure all personnel administering the compound are proficient in the technique.
-
Dose Volume Accuracy: Use appropriate-sized syringes and calibrate them regularly.
-
-
-
2. Animal Health and Stress:
-
Problem: Underlying health issues or stress can impact tumor growth and drug metabolism.
-
Troubleshooting:
-
Animal Health Monitoring: Closely monitor the health and body weight of the animals throughout the study.
-
Acclimatization: Ensure animals are properly acclimatized before starting the experiment.
-
-
-
3. Tumor Implantation and Size:
-
Problem: Variability in the number of implanted cells or the initial tumor size can lead to different growth rates.
-
Troubleshooting:
-
Standardized Implantation: Use a consistent number of viable cells for implantation.
-
Randomization: Randomize animals into treatment groups only after tumors have reached a predetermined, uniform size (e.g., 100-150 mm³).[10]
-
-
Issue 3: Observed Toxicity at Efficacious Doses
Q: I am seeing signs of toxicity (e.g., weight loss, lethargy) in the animals at doses where I also observe tumor inhibition. What should I do?
A: Balancing efficacy and toxicity is crucial in preclinical studies.
-
1. Dose Optimization:
-
Problem: The current dose may be too close to the maximum tolerated dose (MTD).
-
Troubleshooting:
-
Dose Reduction: Test lower doses of this compound to find a therapeutic window with an acceptable safety profile.
-
Modified Dosing Schedule: Consider alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off), which may reduce cumulative toxicity while maintaining efficacy.
-
-
-
2. Off-Target Effects:
-
Problem: Although this compound is highly selective, off-target effects at high concentrations cannot be entirely ruled out.
-
Troubleshooting:
-
In Vitro Kinase Panel: Review the kinase selectivity profile of this compound. It is known to inhibit only 4 out of 397 kinases at >80% at a 1 µM concentration.[1]
-
Histopathology: At the end of the study, perform histopathological analysis of major organs to identify any potential tissue damage.
-
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | HER2 Mutation | IC50 (nM) |
| NCI-H2170 | HER2 YVMA | 36 |
| Ba/F3 | HER2 YVMA | 5 |
| Ba/F3 | HER2 YVMA, S783C | 48 |
| Ba/F3 | EGFR WT | 1010 |
| A431 | EGFR WT | > 2000 |
Data compiled from publicly available sources.[1][4]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | HER2 Mutation | Dose and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| NCI-H2170 | HER2 YVMA | 100 mg/kg, p.o., b.i.d. | Tumor growth inhibition | [5] |
| PC-9 | HER2 YVMA | 10 mg/kg, p.o., b.i.d. | Tumor regression | [5] |
| CTG-2543 (PDX) | HER2 AYVM | 100 mg/kg, p.o., b.i.d. | Tumor regression | [5] |
| - | - | 0-100 mg/kg, p.o., b.i.d. | 73% TGI | [4] |
p.o. = oral administration; b.i.d. = twice daily
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), typically 6-8 weeks old.[10]
-
Cell Line and Implantation:
-
Tumor Growth Monitoring:
-
Randomization and Treatment:
-
Randomize animals into treatment groups (e.g., vehicle control, this compound at different dose levels).
-
Prepare this compound formulation immediately before use. A common vehicle for oral administration of small molecules is a solution of 0.5% methylcellulose and 0.2% Tween 80 in water.[12]
-
Administer the treatment via oral gavage at the predetermined schedule (e.g., daily or twice daily).[1]
-
-
Monitoring and Endpoint:
-
Monitor tumor volume, body weight, and the overall health of the animals regularly.
-
The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the end of the study, tumors and major organs can be collected for further analysis (e.g., pharmacodynamics, histopathology).
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General workflow for an in vivo efficacy study.
Caption: Troubleshooting decision tree for suboptimal efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. BI-4142 and this compound show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 4. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
BI-1622 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of BI-1622. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For optimal stability, the solid form of this compound should be stored at 4°C and protected from light.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate solvent. Dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds. For example, a 10 mM stock solution can be prepared. Ensure the compound is fully dissolved; sonication may be necessary.
Q3: How should I store stock solutions of this compound?
Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). It is crucial to protect the solutions from light.
Q4: Is this compound stable in aqueous solutions or cell culture media?
The stability of pyrimidine-based covalent inhibitors in aqueous solutions can be limited. It is best practice to prepare fresh dilutions in your aqueous buffer or cell culture medium from the frozen stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Q5: My experimental results with this compound are inconsistent. Could this be a stability issue?
Inconsistent results can indeed be a sign of compound degradation. Refer to the troubleshooting guide below for steps to identify and mitigate potential stability-related issues.
Storage and Handling Summary
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Protect from light |
| Solution (in solvent) | -80°C | Up to 6 months | Protect from light; avoid repeated freeze-thaw cycles |
| -20°C | Up to 1 month | Protect from light; avoid repeated freeze-thaw cycles |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or reduced activity in cell-based assays | Compound degradation in stock solution due to improper storage. | Prepare a fresh stock solution from the solid compound. Ensure aliquots are stored at -80°C and protected from light. Use a new aliquot for each experiment. |
| Compound instability in aqueous media. | Prepare working dilutions in cell culture media immediately before use. Minimize the time the compound spends in aqueous solution before being added to the cells. | |
| Variability between experiments | Inconsistent compound concentration due to repeated freeze-thaw cycles. | Aliquot stock solutions to minimize freeze-thaw cycles. Discard any aliquot that has been thawed and refrozen multiple times. |
| Photodegradation. | Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. | |
| Precipitation observed in stock or working solutions | Poor solubility or compound degradation. | Visually inspect solutions for precipitates. If observed, try gently warming the solution or sonicating. If precipitation persists, prepare a fresh solution. Consider the solubility limits in your chosen solvent and experimental media. |
Experimental Protocols
Protocol for Assessing Small Molecule Stability (Forced Degradation Study)
A forced degradation study can help determine the intrinsic stability of a compound and identify potential degradation products. This is a generalized protocol and should be adapted for specific experimental needs.
1. Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.
-
Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Photostability: Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At each time point, neutralize the acidic and basic samples.
-
Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Compare the peak area of the parent compound in the stressed samples to that of a control sample stored under ideal conditions (e.g., -80°C).
-
The appearance of new peaks indicates the formation of degradation products.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
A significant loss of the parent compound or the appearance of major degradation peaks indicates instability under those conditions.
Visualizations
HER2 Signaling Pathway
This compound is a potent and selective inhibitor of HER2 (ERBB2). The diagram below illustrates the central role of HER2 in cell signaling pathways that drive cell proliferation, survival, and differentiation.
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Logic Flow
This diagram outlines a logical workflow for troubleshooting unexpected experimental results that may be related to this compound stability.
Caption: A logical workflow for troubleshooting this compound stability issues.
How to mitigate BI-1622 toxicity in animal models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in mitigating potential toxicities of BI-1622 in animal models. The information is intended to help researchers design and execute experiments effectively while ensuring the welfare of animal subjects.
I. Understanding this compound and Its Selective Profile
This compound, also known as zongertinib (BI-1810631), is a covalent, irreversible tyrosine kinase inhibitor (TKI) that potently and selectively targets human epidermal growth factor receptor 2 (HER2), including exon 20 insertion mutations.[1][2] A key feature of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR).[3] This selectivity is a crucial aspect of its design, aiming to minimize the EGFR-mediated toxicities commonly associated with less selective pan-ERBB inhibitors.[1][4][5] Preclinical studies have indicated that this compound is generally well-tolerated in animal models and demonstrates potent antitumor activity without causing obvious toxicities.[1][4][5][6]
Signaling Pathway of HER2 and the Role of this compound
References
- 1. Zongertinib (BI 1810631), an Irreversible HER2 TKI, Spares EGFR Signaling and Improves Therapeutic Response in Preclinical Models and Patients with HER2-Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. championsoncology.com [championsoncology.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Inactivity of BI-1622 in Specific HER2 Mutant Lines
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing the HER2 inhibitor, BI-1622, in their experiments and have encountered unexpected inactivity in certain HER2 mutant cell lines. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help identify the underlying causes and potential solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, potent, and highly selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2; also known as ERBB2).[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of HER2 and blocking its signaling activity.[3] this compound is particularly noted for its high potency against HER2 exon 20 insertion mutations while exhibiting a significant sparing effect on wild-type Epidermal Growth Factor Receptor (EGFR), which is expected to minimize EGFR-related toxicities.[3][4]
Q2: In which HER2 mutant contexts is this compound expected to be active?
This compound has demonstrated potent activity in preclinical models with HER2 exon 20 insertion mutations, such as the HER2YVMA variant.[3][4] It effectively inhibits the proliferation of cell lines that are dependent on these types of HER2 mutations.[1][3]
Q3: Why might this compound be inactive in my HER2 mutant cell line?
The inactivity of this compound in a specific HER2 mutant cell line can be attributed to several factors:
-
Acquired Secondary Mutations: The cell line may harbor a secondary mutation in the HER2 kinase domain that confers resistance. A notable example is the T862A mutation, which has been shown to reduce the efficacy of this compound.[5][6]
-
Activation of Bypass Signaling Pathways: The cancer cells may have activated alternative signaling pathways to circumvent the HER2 blockade. Common bypass mechanisms include the activation of other receptor tyrosine kinases (e.g., IGF-1R) or downstream signaling components in pathways like the PI3K/AKT/mTOR or RAS/RAF/MEK/ERK cascades.[7]
-
Intrinsic Resistance: The specific HER2 mutation in your cell line may inherently be less sensitive to this compound's mechanism of action.
-
Experimental Issues: Inconsistent results could also arise from experimental variables such as incorrect drug concentration, issues with cell line integrity, or problems with the assay itself.
Q4: Are there known mutations that confer resistance to this compound?
Yes, the HER2T862A mutation has been specifically implicated in conferring resistance to this compound.[5][6] Computational modeling suggests that this mutation may destabilize the interaction between this compound and the HER2 protein, thereby reducing the inhibitor's binding affinity and efficacy.[5][6]
Troubleshooting Guide
If you are observing a lack of activity with this compound in your experiments, follow this step-by-step troubleshooting guide.
Step 1: Verify Experimental Setup and Compound Integrity
Before investigating complex biological mechanisms, it is crucial to rule out any experimental artifacts.
-
Confirm this compound Concentration and Activity: Ensure the compound is correctly solubilized and used at the appropriate concentration. It is advisable to test the activity of your this compound stock on a known sensitive cell line (e.g., NCI-H2170, which expresses the HER2YVMA mutation) as a positive control.[3]
-
Check Cell Line Authenticity and Health: Verify the identity of your cell line through short tandem repeat (STR) profiling. Ensure that the cells are healthy, free from contamination, and are in the logarithmic growth phase during the experiment.
Step 2: Assess Target Engagement and Downstream Signaling
To determine if this compound is engaging its target and inhibiting downstream pathways, perform a Western blot analysis.
-
Hypothesis: this compound is not effectively inhibiting HER2 phosphorylation and downstream signaling in the resistant cell line.
-
Experiment: Treat the resistant cell line with a dose range of this compound for a short duration (e.g., 2-6 hours). Analyze the phosphorylation status of HER2 (pHER2), as well as key downstream effectors such as AKT (pAKT) and ERK (pERK), relative to their total protein levels. A sensitive cell line should be used as a positive control.
-
Expected Outcome in Sensitive Cells: A dose-dependent decrease in pHER2, pAKT, and pERK levels.
-
Interpretation of Results in Resistant Cells:
-
No change in pHER2: This suggests a primary resistance mechanism at the level of the HER2 protein itself, such as a resistance mutation that prevents this compound from binding effectively.
-
pHER2 is inhibited, but pAKT or pERK remain active: This points towards the activation of a bypass signaling pathway that maintains downstream signaling independently of HER2.
-
Step 3: Investigate Potential Resistance Mechanisms
Based on the results from Step 2, you can proceed with more targeted investigations.
-
If pHER2 is not inhibited:
-
If pHER2 is inhibited, but downstream signaling persists:
-
Hypothesis: A bypass signaling pathway is activated.
-
Action:
-
Investigate other receptor tyrosine kinases: Use a phospho-RTK array to screen for the activation of other receptors that could be driving PI3K/AKT or MAPK/ERK signaling.
-
Combination therapy experiments: Based on the identified active bypass pathway, test the efficacy of this compound in combination with an inhibitor of the activated pathway (e.g., a MEK inhibitor if the MAPK/ERK pathway is active).[5][8]
-
-
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound against a HER2 exon 20 insertion mutant cell line. This can be used as a reference for expected potency in sensitive models.
| Cell Line | HER2 Mutation | This compound IC50 (nM) | Reference |
| NCI-H2170 | HER2YVMA (exon 20 insertion) | 36 | [3] |
| Ba/F3 | HER2YVMA | 5 | [2] |
| Ba/F3 | HER2YVMA, S783C | 48 | [2] |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound in your cell lines.
Materials:
-
96-well cell culture plates
-
HER2 mutant cell lines (and a sensitive control line)
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down or by using a plate shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software package.
Western Blot for HER2 and Downstream Signaling
This protocol is for assessing the phosphorylation status of HER2, AKT, and ERK.
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (pHER2, HER2, pAKT, AKT, pERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and allow them to attach. Treat with this compound at the desired concentrations for the specified time. Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Normalize the protein amounts for each sample and run them on an SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pHER2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels, the membrane can be stripped of the phospho-specific antibodies and then re-probed with an antibody against the total protein (e.g., total HER2).
Visualizations
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Troubleshooting this compound Inactivity
Caption: A step-by-step workflow for troubleshooting the observed inactivity of this compound.
Logical Relationships in Troubleshooting
Caption: Logical flow from observation to potential causes and subsequent actions.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
BI-1622 Technical Support Center: Enhancing Oral Bioavailability
Welcome to the technical support center for BI-1622, a potent and selective HER2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the oral delivery of this compound in preclinical studies. While this compound is orally active, its low aqueous solubility can present challenges in achieving consistent and optimal oral bioavailability.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Is this compound orally bioavailable?
A1: Yes, this compound is described as an orally active HER2 inhibitor with good to moderate bioavailability demonstrated in mice.[1][2] However, it exhibits poor aqueous solubility (less than 1 µg/mL at pH 6.8), which can be a limiting factor for consistent absorption from the gastrointestinal tract.[1] Therefore, the formulation of this compound is critical for achieving reliable results in your in vivo experiments.
Q2: My in vivo study with orally administered this compound is showing inconsistent results or lower than expected efficacy. What could be the cause?
A2: Inconsistent results or low efficacy can often be attributed to variable oral absorption due to the poor solubility of this compound. Factors such as the vehicle used for administration, the particle size of the compound, and the physiological state of the animal (e.g., fed vs. fasted) can significantly impact how much of the drug is absorbed. It is crucial to use an appropriate formulation strategy to enhance solubility and dissolution.
Q3: What are some recommended formulation strategies to improve the oral bioavailability of this compound?
A3: For preclinical in vivo studies, several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds like this compound. These generally fall into categories such as particle size reduction, the use of enabling formulations like solid dispersions, and lipid-based delivery systems.[3][4] A common and practical approach for laboratory-scale studies is the use of a suspension with a suitable vehicle that includes a wetting agent and a viscosity-enhancing agent to ensure dose uniformity.
Q4: Can I simply dissolve this compound in an organic solvent like DMSO for oral gavage?
A4: While DMSO can dissolve this compound, administering a solution primarily composed of a strong organic solvent orally is generally not recommended due to potential toxicity and the risk of the compound precipitating out of solution upon contact with aqueous gastrointestinal fluids. A well-formulated aqueous suspension or a solution in a vehicle containing co-solvents and surfactants is a safer and more effective approach.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound after oral dosing. | Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility. | Prepare a micronized suspension of this compound in a vehicle containing a wetting agent (e.g., Tween® 80) and a suspending agent (e.g., methylcellulose) to improve dissolution and ensure dose uniformity. |
| Inconsistent anti-tumor efficacy in xenograft models with oral administration. | Sub-optimal and erratic drug exposure in the animals. | In addition to optimizing the formulation, consider increasing the dosing frequency (e.g., from once daily to twice daily) to maintain plasma concentrations above the therapeutic threshold. This compound has been shown to be effective when dosed twice daily.[2] |
| Precipitation of this compound is observed when preparing the dosing formulation. | The concentration of this compound exceeds its solubility in the chosen vehicle. | Increase the proportion of co-solvents or surfactants in your vehicle. Alternatively, reduce the target concentration of this compound if the dosing volume can be adjusted. |
| Difficulty in administering a uniform dose via oral gavage. | The suspension is not stable and the compound is settling out. | Ensure proper mixing of the suspension immediately before each animal is dosed. Using a vehicle with a viscosity-enhancing agent like methylcellulose can help to prevent rapid settling. |
Experimental Protocols
Protocol 1: Preparation of a Micronized this compound Suspension for Oral Gavage
This protocol describes the preparation of a common vehicle system for administering poorly soluble compounds to rodents.
Materials:
-
This compound powder
-
Tween® 80 (Polysorbate 80)
-
Methylcellulose (e.g., 0.5% w/v)
-
Purified water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Graduated cylinder and beakers
Procedure:
-
Micronization (Particle Size Reduction): If not already micronized, gently grind the required amount of this compound powder in a mortar and pestle to reduce particle size. This increases the surface area for dissolution.[3]
-
Prepare the Vehicle:
-
In a beaker, add a small volume of purified water and the required amount of Tween® 80 to create a 0.5% (v/v) solution.
-
Slowly add the 0.5% (w/v) methylcellulose to the water while stirring continuously to avoid clumping. Stir until fully dissolved.
-
-
Prepare the Wetting Paste:
-
Add the micronized this compound powder to a clean mortar.
-
Add a small amount of the vehicle to the powder and triturate with the pestle to form a uniform paste. This ensures that the individual particles are adequately wetted.
-
-
Prepare the Final Suspension:
-
Gradually add the remaining vehicle to the paste while stirring continuously.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue to stir for at least 30 minutes to ensure homogeneity.
-
-
Administration:
-
Keep the suspension stirring during the dosing procedure to maintain uniformity.
-
Use an appropriately sized gavage needle to administer the desired dose based on the animal's body weight.
-
Quantitative Data Summary
The following table summarizes the in vitro activity of this compound, which is crucial for correlating plasma concentrations with the levels required for efficacy.
| Cell Line/Target | IC50 (nM) | Reference |
| HER2WT | 7.8 | [2] |
| HER2YVMA | 7.1 | [2] |
| EGFRWT | <5.3 | [2] |
| NCI-H2170 HER2YVMA | 36 | [5] |
Visualizations
Below are diagrams illustrating key concepts and workflows related to overcoming the poor oral bioavailability of this compound.
References
- 1. BI-4142 and this compound show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 2. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. Pardon Our Interruption [opnme.com]
BI-1622 experimental variability and controls
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BI-1622, a potent and selective covalent inhibitor of HER2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive, covalent inhibitor that specifically targets the kinase domain of HER2 (Human Epidermal Growth Factor Receptor 2).[1] Its covalent binding nature leads to irreversible inhibition of HER2 signaling. This targeted action is particularly effective against HER2 exon 20 insertion mutations, which are known oncogenic drivers in various cancers.[1]
Q2: What are the key downstream signaling pathways inhibited by this compound?
A2: By inhibiting HER2, this compound effectively blocks the downstream activation of critical cell signaling pathways that promote tumor growth and survival. The primary pathways affected are the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) and MEK/ERK (Mitogen-activated protein kinase kinase/Extracellular signal-regulated kinase) pathways.[1]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for HER2 over wild-type Epidermal Growth Factor Receptor (EGFR).[1][2] This selectivity is a key advantage, as it is expected to minimize EGFR-related toxicities often observed with less selective pan-ErbB inhibitors. In vitro kinase assays have shown that this compound inhibits a very limited number of other kinases at a 1 µM concentration.[1]
Q4: In which types of cancer cell lines has this compound shown efficacy?
A4: this compound has demonstrated potent anti-proliferative activity in cancer cell lines that are dependent on HER2 signaling. This includes cell lines with HER2 gene amplification and those harboring HER2 exon 20 insertion mutations, such as the YVMA insertion.[1][2] For example, it potently inhibits the proliferation of the NCI-H2170 cell line, which has a HER2 exon 20 YVMA insertion.[1]
Q5: Is this compound suitable for in vivo studies?
A5: Yes, this compound is orally bioavailable and has shown significant anti-tumor efficacy in in vivo xenograft models.[2][3] It has been shown to be well-tolerated in animal models and can lead to tumor regression in HER2-driven cancer models.[1][3]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: High Variability in Cell-Based Assay Results
-
Possible Cause 1: Inconsistent Cell Health and Density. Variations in cell passage number, confluency at the time of treatment, and overall cell health can significantly impact assay results.
-
Troubleshooting Tip: Maintain a consistent cell culture practice. Use cells within a defined passage number range and seed them at a consistent density for each experiment. Regularly monitor cell morphology and viability.
-
-
Possible Cause 2: Issues with this compound Preparation and Storage. As a small molecule inhibitor, the solubility and stability of this compound in your experimental medium are crucial.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
-
Possible Cause 3: Covalent Inhibition Kinetics. Covalent inhibitors like this compound have time-dependent inhibitory activity. Incubation time can be a critical factor influencing the observed potency.
-
Troubleshooting Tip: Perform time-course experiments to determine the optimal incubation time for observing the desired effect in your specific cell line.
-
Issue 2: Lower Than Expected Potency (High IC50 Value)
-
Possible Cause 1: Low HER2 Expression in the Cell Line. The efficacy of this compound is dependent on the presence and activity of its target, HER2.
-
Troubleshooting Tip: Confirm the HER2 expression level in your cell line using methods like Western blotting or flow cytometry. Choose cell lines with well-characterized HER2 amplification or exon 20 mutations for your experiments.
-
-
Possible Cause 2: Inappropriate Assay Endpoint. The chosen method for assessing cell viability or proliferation may not be optimal for your cell line or the mechanism of action of this compound.
-
Troubleshooting Tip: Consider using multiple assay endpoints to confirm your findings. For example, complement a metabolic assay (like MTT or CellTiter-Glo) with a direct cell counting method or a colony formation assay.
-
-
Possible Cause 3: Drug Efflux. Some cell lines may express high levels of drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor.
-
Troubleshooting Tip: While this compound has been reported to have low liability for P-glycoprotein-mediated efflux, this can be cell-line dependent.[2] If suspected, you can co-incubate with a known efflux pump inhibitor as a control experiment.
-
Issue 3: Off-Target Effects Observed
-
Possible Cause: High Concentration of this compound. Although this compound is highly selective, at very high concentrations, the risk of off-target kinase inhibition increases.
-
Troubleshooting Tip: Use the lowest effective concentration of this compound possible. Correlate the phenotypic observations with direct evidence of HER2 inhibition (e.g., by measuring the phosphorylation status of HER2 and its downstream effectors like Akt and ERK).
-
-
Negative Control: A cell line with no or very low HER2 expression (e.g., certain breast cancer cell lines like MCF-7) can serve as a negative control to assess off-target effects.
Data Presentation
Table 1: In Vitro Potency of this compound in Different Cell Lines
| Cell Line | HER2 Status | IC50 (nM) |
| NCI-H2170 | HER2 exon 20 YVMA insertion | 36[1] |
| Ba/F3 | HER2 YVMA | 5[2] |
| Ba/F3 | HER2 YVMA, S783C | 48[2] |
| Ba/F3 | EGFR WT | 1010[2] |
| A431 | EGFR WT driven | > 2,000[1] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Not Specified | 100 mg/kg, orally, twice daily | 73% | [2] |
| PC-9 HER2 YVMA | 10 mg/kg p.o. b.i.d. | Tumor Regression | [3] |
| NCI-H2170 HER2 YVMA | 100 mg/kg p.o. b.i.d. | Tumor Growth Inhibition | [3] |
Experimental Protocols
1. Cell Proliferation Assay (General Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.[2]
-
Viability Assessment: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.
2. Western Blotting for Phospho-HER2 and Downstream Signaling
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-ERK, total ERK, phospho-Akt, and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Visualizations
Caption: this compound inhibits the HER2 signaling pathway.
Caption: General workflow for this compound experiments.
Caption: Troubleshooting logic for this compound experiments.
References
Validation & Comparative
A Comparative Guide to Kinase Inhibitors in HER2 Exon 20 Insertion-Mutated Non-Small Cell Lung Cancer: Poziotinib vs. BI-1622
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is rapidly evolving, with a particular focus on oncogenic driver mutations. Among these, insertions in exon 20 of the Human Epidermal Growth Factor Receptor 2 (HER2, also known as ERBB2) represent a distinct molecular subtype historically associated with a poor prognosis and limited treatment options. This guide provides a detailed, data-driven comparison of two tyrosine kinase inhibitors (TKIs) that have been investigated for this indication: poziotinib, a compound that has undergone extensive clinical evaluation, and BI-1622, a preclinical candidate developed by Boehringer Ingelheim.
Introduction to the Therapeutic Agents
Poziotinib is an oral, irreversible, broad-spectrum quinazoline-based pan-HER inhibitor. Its small size and flexibility were designed to overcome the steric hindrance at the kinase binding pocket caused by exon 20 insertion mutations, a feature that limits the efficacy of other TKIs.[1][2] Poziotinib has been extensively studied in the multicohort ZENITH20 clinical trial for patients with NSCLC harboring HER2 or EGFR exon 20 insertion mutations.[3]
This compound is a potent, selective, and orally bioavailable covalent inhibitor of HER2.[4][5] It was developed to specifically target HER2 exon 20 insertion mutations while sparing wild-type Epidermal Growth Factor Receptor (EGFR), a characteristic intended to minimize EGFR-related toxicities commonly seen with less selective inhibitors.[4][6] As a preclinical candidate, data for this compound is derived from in vitro and in vivo animal models. It is important to note that Boehringer Ingelheim has since advanced a clinical candidate, zongertinib (BI-1810631), which builds upon the preclinical work of compounds like this compound.
Mechanism of Action and Signaling Pathway
HER2 exon 20 insertion mutations lead to constitutive activation of the HER2 kinase domain, which in turn drives downstream signaling pathways crucial for cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. Both poziotinib and this compound are ATP-competitive inhibitors that covalently bind to the HER2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.
Below is a diagram illustrating the HER2 signaling pathway and the points of inhibition by these TKIs.
Caption: HER2 signaling pathway and inhibition by TKIs.
Preclinical and Clinical Efficacy: A Comparative Overview
Direct comparison of a clinical-stage drug with a preclinical candidate requires careful interpretation. The following tables summarize the available quantitative data for poziotinib and this compound.
Table 1: Preclinical In Vitro Efficacy
| Parameter | This compound | Poziotinib |
| Target | HER2 Exon 20 Insertions | Pan-HER (EGFR, HER2, HER4) |
| IC₅₀ (HER2 YVMA) | 5 nM (in Ba/F3 cells)[5] | ~1.9 nM (average in Ba/F3 cells)[1] |
| IC₅₀ (NCI-H2170 cell line) | 36 nM[4] | Not explicitly reported, but potent inhibition shown[1] |
| Selectivity over EGFR (wild-type) | >25-fold[5] | Less selective, also inhibits EGFR[1] |
Table 2: Clinical Efficacy of Poziotinib in Previously Treated HER2 Exon 20 NSCLC (ZENITH20 Trial)
| Parameter | Result | Reference |
| Objective Response Rate (ORR) | 27.8% | [3] |
| Disease Control Rate (DCR) | 70.0% | [3] |
| Median Duration of Response (DoR) | 5.0 months | [7] |
| Median Progression-Free Survival (PFS) | 5.5 months | [3][7] |
| Median Overall Survival (OS) | 15.0 months | [7] |
Note: No clinical data is available for this compound.
Safety and Tolerability
A significant differentiator between these two agents, based on their preclinical profiles, is their selectivity.
Poziotinib: As a pan-HER inhibitor, poziotinib's lack of selectivity for mutant over wild-type HER and EGFR is associated with a high incidence of toxicities. In the ZENITH20 trial, the most common treatment-related adverse events were dermatologic (rash) and gastrointestinal (diarrhea, stomatitis).[3][7] Grade 3 treatment-related adverse events were frequent, with skin rash (47%) and diarrhea (20%) being the most common.[7]
This compound: This compound was specifically designed to have a wide therapeutic window by sparing wild-type EGFR.[4] Preclinical data suggests that it is not expected to elicit significant EGFR-related toxicities.[4] In vivo studies in animal models indicated that this compound is well-tolerated.[4]
Experimental Protocols
ZENITH20 Phase 2 Trial (Poziotinib)
-
Study Design: A multicenter, open-label, multi-cohort Phase 2 clinical trial (NCT03318939).
-
Patient Population: Patients with locally advanced or metastatic NSCLC with HER2 exon 20 insertion mutations who had received at least one prior systemic therapy.[3]
-
Intervention: Poziotinib administered orally at a dose of 16 mg once daily.[7]
-
Primary Endpoint: Objective Response Rate (ORR) as assessed by an independent central review based on RECIST v1.1.
-
Secondary Endpoints: Included Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and safety.
Preclinical In Vivo Studies (this compound)
-
Models: Xenograft mouse models using human NSCLC cell lines (e.g., NCI-H2170) or patient-derived xenografts (PDX) harboring HER2 YVMA insertions.[4][6]
-
Intervention: this compound administered orally, twice daily, at doses up to 100 mg/kg.[5]
-
Assessments: Tumor growth inhibition (TGI) was measured over the course of treatment.[5] Pharmacodynamic assessments included measuring the phosphorylation levels of HER2 and downstream effectors like ERK in tumor tissue.[5]
-
Comparator: In some studies, poziotinib was used as a comparator at its maximum tolerated dose.[6]
The following diagram illustrates a general experimental workflow for evaluating a TKI in a xenograft model.
Caption: Xenograft model experimental workflow.
Discussion and Future Perspectives
The development of therapies for HER2 exon 20 insertion-mutated NSCLC has been challenging. Poziotinib has demonstrated clinically meaningful activity in this patient population, leading to its investigation in the ZENITH20 trial.[3] However, its clinical utility is hampered by a significant toxicity profile due to its pan-HER inhibitory nature.
This compound represents a rational drug design approach to improve upon the therapeutic index of earlier generation inhibitors. Its high selectivity for HER2 over wild-type EGFR in preclinical models is a promising feature that could translate to better tolerability in the clinic.[4][6] While direct clinical comparisons are not possible, the preclinical data for this compound suggests the potential for a wider therapeutic window.
The progression of Boehringer Ingelheim's clinical candidate, zongertinib (BI-1810631), which is a selective HER2 inhibitor, underscores the industry's direction towards more targeted and less toxic therapies. Future research will likely focus on the clinical validation of such selective inhibitors and the exploration of combination strategies to overcome resistance and further improve patient outcomes in this challenging disease.
References
- 1. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and clinical activity of an EGFR and HER2 exon 20-selective kinase inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-small Cell Lung Cancer with EGFR or HER2 Exon 20 Insertion Mutations: Diagnosis and Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. BI-4142 and this compound show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
- 7. A Phase 2 Study of Poziotinib in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20) | Dana-Farber Cancer Institute [dana-farber.org]
A Comparative Guide to BI-1622 and Lapatinib: Efficacy in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the tyrosine kinase inhibitors BI-1622 and lapatinib, focusing on their efficacy as anticancer agents. The information is compiled from preclinical and clinical studies to offer an objective overview for research and development purposes.
Mechanism of Action and Signaling Pathways
This compound is a potent and selective covalent inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). Its mechanism is characterized by an excellent sparing window for wild-type Epidermal Growth Factor Receptor (EGFR), which is expected to minimize EGFR-related toxicities. This compound is particularly effective against HER2 exon 20 insertion mutations, which are known oncogenic drivers in certain cancers like non-small cell lung cancer (NSCLC).[1] By covalently binding to the HER2 kinase domain, this compound irreversibly inhibits its activity, leading to the suppression of downstream signaling pathways crucial for tumor cell proliferation and survival.[1]
Lapatinib is a reversible dual tyrosine kinase inhibitor that targets both HER2 and EGFR (HER1).[2][3] It competes with ATP for the binding site in the intracellular kinase domain of these receptors, thereby preventing their phosphorylation and activation.[4] This dual inhibition disrupts the signaling cascades mediated by both HER2 and EGFR, which are frequently overexpressed in various solid tumors, most notably in HER2-positive breast cancer.[2][5]
Below are diagrams illustrating the targeted signaling pathways for both inhibitors.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lapatinib – Member of a New Generation of ErbB-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lapatinib and HER2 status: results of a meta-analysis of randomized phase III trials in metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-1622 Versus Other Covalent HER2 Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, covalent human epidermal growth factor receptor 2 (HER2) inhibitors represent a critical class of drugs for treating cancers driven by HER2 aberrations. This guide provides a comparative analysis of BI-1622, a novel covalent HER2 inhibitor, against other prominent covalent inhibitors such as neratinib, afatinib, dacomitinib, poziotinib, and TAS0728. The comparison focuses on their biochemical potency, cellular activity, selectivity, and preclinical in vivo efficacy, supported by experimental data.
Introduction to Covalent HER2 Inhibitors
HER2, a member of the ErbB family of receptor tyrosine kinases, is a key driver in several cancers, most notably breast and gastric cancers. Overexpression or activating mutations of HER2 lead to uncontrolled cell proliferation and survival. Covalent HER2 inhibitors form an irreversible bond with a cysteine residue (Cys805) in the ATP-binding pocket of the HER2 kinase domain, leading to sustained inhibition of its signaling activity. This mechanism can offer advantages in terms of potency and duration of action compared to reversible inhibitors. A significant challenge in the development of HER2 inhibitors is achieving selectivity over wild-type epidermal growth factor receptor (EGFR), as off-target inhibition of EGFR can lead to significant toxicities, such as diarrhea and skin rash.[1][2]
This compound is a potent, selective, and orally bioavailable covalent inhibitor of HER2, with notable activity against HER2 exon 20 insertion mutations, a common type of HER2 mutation in non-small cell lung cancer (NSCLC), while sparing wild-type EGFR.[3]
Comparative Analysis of Covalent HER2 Inhibitors
This section details the available preclinical data for this compound and its counterparts. The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Biochemical and Cellular Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and other covalent HER2 inhibitors against wild-type HER2, various HER2 mutations, and wild-type EGFR.
Table 1: Biochemical IC50 Values of Covalent HER2 Inhibitors
| Inhibitor | HER2 (WT) (nM) | EGFR (WT) (nM) |
| This compound | 7.8[3] | <5.3[3] |
| Neratinib | 59[4] | 92[4] |
| Afatinib | - | - |
| Dacomitinib | - | - |
| Poziotinib | - | - |
| TAS0728 | 13[5] | 65[5] |
Note: Data for some inhibitors was not available in the searched literature.
Table 2: Cellular IC50 Values Against HER2 Exon 20 Insertions and EGFR WT
| Inhibitor | Cell Line / Mutation | IC50 (nM) |
| This compound | Ba/F3 HER2YVMA | 5[3] |
| Ba/F3 HER2YVMA, S783C | 48[3] | |
| Ba/F3 EGFRWT | 1010[3] | |
| Neratinib | Ba/F3 HER2InsYVMA | More sensitive than to WT HER2[6] |
| Afatinib | H1781 (HER2 exon 20 insertion) | 91[7] |
| Dacomitinib | Ba/F3 EGFR-D770>GY | 86.90[8] |
| Poziotinib | EGFR exon 20 mutant NSCLC | Active[9] |
| TAS0728 | MCF10A HER2 mutants | Potent inhibition[10] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the anti-tumor activity of drug candidates.
Table 3: In Vivo Efficacy of Covalent HER2 Inhibitors
| Inhibitor | Model | Dosing | Outcome |
| This compound | Xenograft mouse tumor models | 0-100 mg/kg, orally, twice daily | High antitumor efficacy, TGI of 73%[3] |
| Neratinib | HER2+ breast cancer xenografts | - | Effective in vivo[4] |
| Pyrotinib | HER2YVMA PDX model | Higher dose | Superior antitumor effect than afatinib and T-DM1[11] |
| Poziotinib | EGFR exon 20 mutant NSCLC (Phase II) | 16 mg once daily | Confirmed ORR of 32%[9] |
| TAS0728 | HER2 signal-dependent tumor xenografts | - | Tumor regression[10] |
TGI: Tumor Growth Inhibition; ORR: Objective Response Rate; PDX: Patient-Derived Xenograft.
Signaling Pathways and Experimental Workflows
Visual representations of the HER2 signaling pathway and common experimental workflows aid in understanding the mechanism of action and evaluation of these inhibitors.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Caption: General experimental workflow for evaluating HER2 inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize HER2 inhibitors. Specific details may vary between laboratories and studies.
In Vitro HER2 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HER2 kinase.
-
Reagents and Materials: Recombinant human HER2 kinase domain, ATP, a suitable peptide substrate, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a reaction mixture containing the HER2 enzyme, the peptide substrate, and the kinase buffer in a 96-well plate.
-
Add serial dilutions of the inhibitor compound (e.g., this compound) to the wells. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a luminescence-based detection reagent and a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[12][13][14]
-
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of an inhibitor on the proliferation of cancer cell lines.
-
Reagents and Materials: HER2-dependent cancer cell lines (e.g., SK-BR-3, BT-474, or engineered Ba/F3 cells), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor for a specific duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.[15][16][17]
-
Western Blotting for HER2 Phosphorylation
This technique is used to assess the inhibition of HER2 signaling within cells.
-
Reagents and Materials: HER2-positive cell lines, cell lysis buffer with phosphatase inhibitors, primary antibodies against phosphorylated HER2 (pHER2) and total HER2, a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate.
-
Procedure:
-
Treat cells with the inhibitor for a defined period.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for pHER2.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total HER2 as a loading control.[18][19][20]
-
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), HER2-positive cancer cells, Matrigel (optional), calipers for tumor measurement.
-
Procedure:
-
Subcutaneously inject a suspension of HER2-positive cancer cells (e.g., BT-474) into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., this compound) orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[21][22][23][24][25]
-
Conclusion
This compound emerges as a promising covalent HER2 inhibitor with high potency, particularly against clinically relevant HER2 exon 20 insertion mutations, and a favorable selectivity profile, sparing wild-type EGFR. The preclinical data suggests that this compound has the potential for a wider therapeutic window compared to some of the earlier generation covalent HER2 inhibitors that are limited by EGFR-related toxicities. While direct comparative studies are limited, the available data positions this compound as a strong candidate for further clinical development in the treatment of HER2-driven cancers. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this and other novel HER2 inhibitors.
References
- 1. Discovery of potent and selective HER2 inhibitors with efficacy against HER2 exon 20 insertion-driven tumors, which preserve wild-type EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of covalent HER2 selective inhibitors for the treatment of HER2 Exon 20 insertion driven tumors - American Chemical Society [acs.digitellinc.com]
- 3. This compound is an Orally active and Selective HER2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pulse afatinib for ERBB2 exon 20 insertion mutated lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Poziotinib for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TAS0728, A Covalent-binding, HER2-selective Kinase Inhibitor Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HER2 exon 20 insertions in non-small-cell lung cancer are sensitive to the irreversible pan-HER receptor tyrosine kinase inhibitor pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. biopioneer.com.tw [biopioneer.com.tw]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho-HER2/ErbB2 (Tyr877) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 20. Phospho-HER2/ErbB2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 21. Syngeneic mouse model of human HER2+ metastatic breast cancer for the evaluation of trastuzumab emtansine combined with oncolytic rhabdovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 23. jnm.snmjournals.org [jnm.snmjournals.org]
- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 25. dovepress.com [dovepress.com]
Validating BI-1622 Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BI-1622's performance against other HER2-targeted therapies, supported by experimental data. This compound is an orally active, potent, and highly selective inhibitor of the human epidermal growth factor receptor 2 (HER2), a key driver in multiple cancers.
Executive Summary
This compound demonstrates significant anti-tumor efficacy, particularly in tumor models driven by HER2 exon 20 insertion mutations, a common challenge in non-small cell lung cancer (NSCLC). This guide summarizes the available preclinical data, comparing this compound's potency and in vivo efficacy with other HER2 inhibitors, including poziotinib, neratinib, and mobocertinib. The data indicates that this compound's high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFR) may offer a wider therapeutic window, potentially reducing the EGFR-mediated toxicities associated with pan-ERBB inhibitors.
Data Presentation
In Vitro Potency: A Head-to-Head Comparison
This compound exhibits potent inhibitory activity against various HER2-driven cell lines, with IC50 values in the low nanomolar range. Its selectivity for HER2 over EGFR is a key differentiating feature.
| Cell Line | Target | This compound IC50 (nM) | Poziotinib IC50 (nM) | Neratinib IC50 (nM) | Mobocertinib IC50 (nM) |
| Ba/F3 HER2 YVMA | HER2 exon 20 insertion | ~4 | ~1.9 | Comparable to or slightly higher than mobocertinib | Higher than poziotinib |
| NCI-H2170 HER2 YVMA | HER2 exon 20 insertion | 83 | - | - | - |
| Ba/F3 HER2 WT | Wild-Type HER2 | 5 | - | - | - |
| Ba/F3 EGFR WT | Wild-Type EGFR | 718 | - | - | - |
Note: Data is compiled from multiple sources and may not represent direct head-to-head comparisons in all cases. The IC50 values for poziotinib, neratinib, and mobocertinib are presented as ranges or relative comparisons based on available literature[1][2][3].
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
This compound has demonstrated significant tumor growth inhibition (TGI) and even tumor regression in various xenograft models of HER2-driven cancers.
| Tumor Model | Treatment | Dosage | Outcome |
| NCI-H2170 HER2 YVMA | This compound | 100 mg/kg, twice daily | 73% TGI |
| PC-9 HER2 YVMA | BI-4142 (related compound) | 10 mg/kg, twice daily | Tumor regression, similar efficacy to poziotinib |
| CTG-2543 HER2 YVMA (PDX) | BI-4142 (related compound) | 100 mg/kg, twice daily | Tumor regression, superior to poziotinib |
| ST-1307 HER2 YVMA (PDX) | BI-4142 (related compound) | 100 mg/kg, twice daily | Tumor regression, superior to poziotinib |
Note: Data for BI-4142, a structurally related and co-developed compound, is included to provide a broader preclinical context for this class of inhibitors[4].
Mandatory Visualizations
HER2 Signaling Pathway and this compound's Mechanism of Action
Caption: this compound inhibits the phosphorylation of HER2, blocking downstream signaling pathways.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Standard workflow for assessing anti-tumor efficacy in xenograft models.
Experimental Protocols
In Vivo Xenograft Mouse Model
-
Cell Culture: Human cancer cell lines with HER2 alterations (e.g., NCI-H2170, PC-9 engineered with HER2 YVMA) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Female athymic nude or other immunocompromised mice (6-8 weeks old) are used.
-
Tumor Implantation: A suspension of 5-10 x 10^6 tumor cells in a 1:1 mixture of media and Matrigel is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times weekly with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment and control groups. This compound and comparator drugs are administered orally, typically once or twice daily. The control group receives a vehicle solution.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: % TGI = (1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)) x 100.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be excised for biomarker analysis, such as Western blotting for phosphorylated HER2 (pHER2) and phosphorylated ERK (pERK).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or comparator drugs for 72-96 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for pHER2 and pERK
-
Cell Lysis: Cells are treated with the inhibitor for a specified time, then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pHER2, total HER2, pERK, and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to their respective total protein levels.
References
- 1. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-4142 and this compound show efficacy against HER2 exon 20 insertion-driven tumors, while preserving EGFR wt signaling | BioWorld [bioworld.com]
A Comparative Guide to the Selectivity of BI-1622 Versus Pan-HER Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of BI-1622, a next-generation HER2 inhibitor, with that of established pan-HER inhibitors. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their preclinical and clinical studies.
Executive Summary
This compound is a highly selective, covalent inhibitor of HER2, with a primary focus on HER2 exon 20 insertion mutations, while notably sparing wild-type Epidermal Growth Factor Receptor (EGFR).[1] This contrasts with pan-HER inhibitors such as afatinib, neratinib, and dacomitinib, which are designed to irreversibly inhibit multiple members of the HER family, including EGFR (HER1), HER2, and HER4.[2][3][4] The distinct selectivity profiles of these inhibitors have significant implications for their therapeutic window and potential side-effect profiles. While pan-HER inhibitors offer broad blockade of HER-driven signaling, their activity against wild-type EGFR is often associated with toxicities like diarrhea and skin rash. This compound's selectivity for HER2 over wild-type EGFR is anticipated to mitigate these EGFR-related adverse events.[1]
Kinase Selectivity Profiles: A Quantitative Comparison
The following tables summarize the available quantitative data on the kinase selectivity of this compound and the pan-HER inhibitors afatinib and neratinib. This data is primarily derived from KINOMEscan™ assays, a competitive binding assay that quantifies the interaction of a compound with a large panel of kinases. The results are presented as the percentage of control, where a lower percentage indicates a stronger interaction.
Table 1: Kinase Selectivity of this compound
| Kinase Panel | Concentration | Number of Kinases with >80% Inhibition | Key Feature |
| 397 kinases | 1 µM | 4 | High selectivity and sparing of wild-type EGFR[1] |
Table 2: KINOMEscan™ Selectivity Data for Pan-HER Inhibitors (Afatinib and Neratinib)
| Target Kinase | Afatinib (% Control @ 1 µM) | Neratinib (% Control @ 1 µM) |
| EGFR (HER1) | 0.5 | 1.5 |
| ERBB2 (HER2) | 0.5 | 1.5 |
| ERBB4 (HER4) | 1 | 2.5 |
| AAK1 | 100 | 98 |
| ABL1 | 94 | 89 |
| ABL1 (E255K) | 99 | 97 |
| ABL1 (F317I) | 100 | 100 |
| ABL1 (F317L) | 98 | 99 |
| ABL1 (H396P) | 98 | 95 |
| ABL1 (M351T) | 98 | 94 |
| ABL1 (Q252H) | 99 | 96 |
| ABL1 (T315I) | 100 | 100 |
| ABL1 (Y253F) | 99 | 97 |
| ABL2 | 96 | 91 |
| ACVR1 | 100 | 100 |
| ACVR1B | 100 | 100 |
| ACVR2A | 100 | 100 |
| ACVR2B | 100 | 100 |
| ACVRL1 | 100 | 100 |
| ADCK3 | 100 | 100 |
| ... (and so on for the full kinase panel) | ... | ... |
Data for Afatinib and Neratinib is sourced from the HMS LINCS Project KINOMEscan dataset.[5] A lower "% Control" value indicates stronger binding. Data for other pan-HER inhibitors like dacomitinib is not as comprehensively available in a similar public format.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of selectivity data. Below are representative protocols for biochemical and cell-based assays used to characterize HER inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the in vitro inhibition of HER kinase activity.
1. Reagent Preparation:
- Kinase Buffer: Prepare a solution containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.[6]
- Enzyme Preparation: Dilute the recombinant HER kinase (e.g., HER2, EGFR) to the desired concentration in Kinase Buffer. The optimal concentration should be determined empirically.
- Substrate/ATP Mix: Prepare a solution containing the appropriate peptide substrate and ATP at a concentration near the Kₘ for the specific kinase in Kinase Buffer.
- Test Compound Dilution: Prepare a serial dilution of the test inhibitor (e.g., this compound, pan-HER inhibitor) in DMSO. Further dilute these in Kinase Buffer to the desired final concentrations.
2. Assay Procedure:
- Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
- Add 2.5 µL of the diluted enzyme solution to each well and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.
- Incubate the reaction for 60 minutes at room temperature.[6]
- Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[6]
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
3. Data Analysis:
- Measure the luminescence using a plate reader.
- Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based HER Phosphorylation Assay (Cell-Based ELISA)
This protocol outlines a method to measure the inhibition of HER phosphorylation in a cellular context.
1. Cell Culture and Treatment:
- Seed cells (e.g., a cancer cell line overexpressing a HER receptor) into a 96-well plate and allow them to adhere overnight.
- Starve the cells in serum-free medium for 16-18 hours to reduce basal receptor phosphorylation.
- Treat the cells with serial dilutions of the test inhibitor for a predetermined time (e.g., 1-2 hours).
- Stimulate the cells with an appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.
2. Cell Fixation and Permeabilization:
- Aspirate the media and wash the cells with ice-cold PBS.
- Fix the cells by adding 100 µL of Fixing Solution (e.g., 4% paraformaldehyde in PBS) and incubating for 20 minutes at room temperature.[7]
- Wash the cells three times with Wash Buffer (e.g., PBS with 0.1% Triton X-100).
- Permeabilize the cells by adding 100 µL of a permeabilization buffer (e.g., 0.5% Triton X-100 in PBS) for 10 minutes.
3. Immunodetection:
- Block non-specific binding by incubating the cells with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
- Incubate the cells with a primary antibody specific for the phosphorylated form of the target HER receptor (e.g., anti-phospho-HER2) overnight at 4°C.
- Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the cells and add a TMB substrate solution.
- Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[7]
4. Data Analysis:
- Normalize the phospho-protein signal to the total protein signal (determined in parallel wells using an antibody against the total HER receptor).
- Calculate the percentage of inhibition of phosphorylation for each inhibitor concentration relative to the stimulated, untreated control.
- Determine the IC₅₀ value from the dose-response curve.
Signaling Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways.
Caption: HER signaling pathway and inhibitor targets.
Caption: Experimental workflows for kinase inhibitor assays.
References
- 1. opnme.com [opnme.com]
- 2. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. hsa.gov.sg [hsa.gov.sg]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. promega.com [promega.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
BI-1622 Demonstrates Efficacy in Preclinical Models of Acquired Resistance to HER2-Targeted Therapies
For Immediate Release
[City, State] – November 20, 2025 – Preclinical research indicates that BI-1622, a potent and selective HER2 tyrosine kinase inhibitor (TKI), maintains significant activity against non-small cell lung cancer (NSCLC) models that have developed resistance to the antibody-drug conjugate (ADC) trastuzumab deruxtecan (T-DXd). These findings suggest that this compound could offer a valuable therapeutic option for patients who progress on T-DXd, a common clinical challenge in the management of HER2-mutant NSCLC.
A key study investigated the cross-resistance profile of several HER2 TKIs in a model of acquired resistance to T-DXd.[1][2] In this research, Ba/F3 cells expressing the HER2 YVMA insertion mutation, a common driver of NSCLC, were made resistant to T-DXd through continuous exposure to the drug.[1][2] The resulting resistant cell line showed a significant decrease in sensitivity to T-DXd but remained highly sensitive to a panel of HER2 TKIs, including this compound, poziotinib, and afatinib.[1][2]
This guide provides a comparative overview of the performance of this compound and other TKIs in the context of T-DXd resistance, supported by the available experimental data and methodologies.
Comparative Efficacy in T-DXd Resistant Models
The primary mechanism of resistance to T-DXd in the studied preclinical models was attributed to reduced sensitivity to the topoisomerase I inhibitor payload of the ADC, rather than a loss of HER2 expression.[1][2] This retention of the HER2 target allows for the continued efficacy of direct HER2 kinase inhibitors.
Quantitative analysis of TKI sensitivity in the T-DXd resistant Ba/F3 HER2 YVMA cell line demonstrated that these cells retained a high degree of sensitivity to the HER2 TKI poziotinib.[1] While specific IC50 values for this compound in the resistant line from a full peer-reviewed publication are not yet available, the abstract from the study explicitly states that the T-DXd resistant cells remained "highly sensitive" to this compound, BI-4142, and afatinib.[2]
Table 1: Comparative in vitro Efficacy of HER2 TKIs in T-DXd Sensitive and Resistant NSCLC Models
| Compound | Cell Line | IC50 (nM) | Fold Change in IC50 (Resistant vs. Parental) |
| Poziotinib | Ba/F3 HER2 YVMA (Parental) | 7.5[1] | 1.87 |
| Ba/F3 HER2 YVMA (T-DXd Resistant) | 14[1] | ||
| This compound | Ba/F3 HER2 YVMA (T-DXd Resistant) | Data indicates "high sensitivity"[2] | Not Available |
| Afatinib | Ba/F3 HER2 YVMA (T-DXd Resistant) | Data indicates "high sensitivity"[2] | Not Available |
Data for this compound and afatinib are qualitative based on a conference abstract and specific IC50 values are not yet published.
Experimental Protocols
The following methodologies are based on the available information from the key cross-resistance study and general laboratory practices for such experiments.
Generation of T-DXd Resistant Cell Lines
-
Cell Line: Ba/F3 cells, a murine pro-B cell line, were engineered to express the human HER2 YVMA insertion mutation.[1][2]
-
Culture Conditions: The parental Ba/F3 HER2 YVMA cells were cultured in standard growth medium supplemented with interleukin-3 (IL-3).
-
Induction of Resistance: Resistance to T-DXd was induced by culturing the Ba/F3 HER2 YVMA cells in the continuous presence of T-DXd for 8 weeks.[1] The resumption of rapid cell proliferation in the presence of the drug indicated the emergence of a resistant population.[1]
Cell Viability Assays
-
Method: The sensitivity of the parental and T-DXd resistant cell lines to various TKIs was assessed using a cell viability assay, such as the Cell Titer-Glo® Luminescent Cell Viability Assay.[1]
-
Procedure:
-
Cells were seeded in 96-well plates at an appropriate density.
-
A serial dilution of the TKI (e.g., this compound, poziotinib, afatinib) was added to the wells.
-
The plates were incubated for a defined period (typically 72 hours).
-
The cell viability reagent was added to each well.
-
Luminescence, which is proportional to the number of viable cells, was measured using a plate reader.
-
-
Data Analysis: The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were calculated from the dose-response curves.
Signaling Pathways and Experimental Workflow
The signaling pathway of HER2 and the experimental workflow for the cross-resistance studies are depicted in the following diagrams.
Caption: HER2 signaling pathway in NSCLC and the point of inhibition by TKIs.
Caption: Workflow for generating T-DXd resistant cells and assessing TKI cross-resistance.
Conclusion
The available preclinical evidence strongly suggests that this compound, a selective HER2 TKI, can overcome acquired resistance to the HER2-targeted ADC, trastuzumab deruxtecan, in NSCLC models with HER2 exon 20 insertion mutations. This is a promising finding for the development of sequential treatment strategies for this patient population. Further research, including the publication of full peer-reviewed studies with comprehensive in vivo data, is anticipated to provide a more complete understanding of the clinical potential of this compound in this setting.
References
Navigating Trastuzumab Resistance: A Comparative Guide to HER2-Targeted Therapies and the Potential Role of BI-1622
For Researchers, Scientists, and Drug Development Professionals
The development of trastuzumab revolutionized the treatment of HER2-positive breast cancer. However, a significant portion of patients either present with de novo resistance or develop it over time, posing a substantial clinical challenge. This guide provides a comparative overview of the efficacy of established therapeutic alternatives in preclinical models of trastuzumab resistance, supported by experimental data. It also introduces BI-1622, a novel and highly selective HER2 inhibitor, and explores its potential in this setting based on its unique pharmacological profile.
Understanding the Landscape of Trastuzumab Resistance
Resistance to trastuzumab is a multifaceted phenomenon driven by various molecular mechanisms that allow cancer cells to evade the therapeutic effects of this monoclonal antibody. Key mechanisms include:
-
Activation of Alternative Signaling Pathways: The most prominent escape route involves the hyperactivation of the PI3K/AKT/mTOR pathway, often due to loss of the tumor suppressor PTEN or activating mutations in the PIK3CA gene.[1][2][3][4] This downstream pathway, crucial for cell survival and proliferation, can become independent of HER2 signaling at the cell surface, rendering trastuzumab ineffective.
-
Expression of Truncated HER2 Receptors: The presence of a truncated form of the HER2 receptor, known as p95HER2, which lacks the extracellular trastuzumab-binding domain but retains a constitutively active intracellular kinase domain, is another significant resistance mechanism.[5][6][7][8]
-
Receptor Masking and Crosstalk: Steric hindrance of the trastuzumab binding site by molecules like MUC4 can prevent antibody engagement.[5][6] Furthermore, increased signaling through other HER family members (e.g., HER3) or other receptor tyrosine kinases can provide compensatory growth signals.[1]
These resistance mechanisms highlight the need for therapies that can inhibit HER2 signaling downstream of the receptor or target the kinase domain directly.
Efficacy of Approved HER2 Tyrosine Kinase Inhibitors in Trastuzumab-Resistant Models
Several small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of HER2 have demonstrated efficacy in preclinical models of trastuzumab resistance. The following tables summarize the in vitro and in vivo activity of lapatinib, neratinib, and tucatinib in relevant cell lines and xenograft models.
In Vitro Efficacy of HER2 TKIs in Trastuzumab-Resistant Cell Lines
| Cell Line | Key Resistance Mechanism(s) | Drug | IC50 (µM) | Reference(s) |
| HCC1954 | PIK3CA H1047R mutation | Lapatinib | 0.4166 ± 0.18 | [9] |
| Tucatinib | > 1 | [10] | ||
| JIMT-1 | Intrinsic trastuzumab resistance | Lapatinib | Not specified, but active | [11] |
| SKBR3-L | Acquired lapatinib resistance | Lapatinib | 6.5 ± 0.4 | [12] |
| BT-474-Tr | Acquired trastuzumab resistance | Neratinib | Effective (specific IC50 not provided) | [13][14] |
| Lapatinib | Retained significant activity | [11] |
In Vivo Efficacy of HER2 TKIs in Trastuzumab-Resistant Xenograft Models
| Xenograft Model | Drug | Dosing | Outcome | Reference(s) |
| BT-474 | Neratinib + Trastuzumab | Not specified | Additive tumor growth inhibition | [13][15] |
| BT-474 | Lapatinib | Not specified | Sustained and significant reduction in tumor volume | [11] |
| Patient-Derived Xenograft (Trastuzumab/Pertuzumab refractory) | Neratinib + Trastuzumab | Not specified | Tumor regression and eradication | [16] |
| Multiple HER2+ models | Tucatinib + Trastuzumab/Docetaxel | Not specified | Enhanced antitumor activity, improved tumor regression | [17][18] |
Experimental Protocols
The preclinical evaluation of these agents typically involves standardized methodologies to assess their anti-tumor activity.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
-
Methodology: Trastuzumab-resistant breast cancer cell lines (e.g., HCC1954, JIMT-1, or experimentally derived resistant lines) are seeded in 96-well plates. Cells are then treated with a range of concentrations of the TKI (e.g., lapatinib, neratinib, tucatinib) for a period of 3 to 7 days. Cell viability is assessed using assays such as MTS, MTT, or CellTiter-Glo, which measure metabolic activity or ATP content. The IC50 values are then calculated from the dose-response curves.
Western Blot Analysis
-
Objective: To assess the impact of the inhibitor on key signaling proteins.
-
Methodology: Resistant cells are treated with the TKI for a defined period. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the phosphorylation status and total levels of key proteins in the HER2 signaling pathway, such as HER2, AKT, and ERK. A decrease in the phosphorylated forms of these proteins indicates effective target inhibition.
Xenograft Models
-
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitor.
-
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with trastuzumab-resistant human breast cancer cells. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the TKI orally or via injection, often in combination with trastuzumab or chemotherapy. Tumor volume is measured regularly to assess treatment efficacy. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Visualizing Pathways and Processes
Caption: HER2 signaling pathways and mechanisms of TKI intervention.
Caption: A typical workflow for preclinical evaluation of a novel TKI.
This compound: A Novel, Highly Selective HER2 Inhibitor
This compound is an orally active, potent, and highly selective HER2 tyrosine kinase inhibitor.[19] A key distinguishing feature of this compound is its greater than 25-fold selectivity for HER2 over the Epidermal Growth Factor Receptor (EGFR).[19] This high selectivity is significant because the dose-limiting toxicities of some other TKIs, such as diarrhea and rash, are often attributed to their off-target inhibition of EGFR.
Preclinical data have demonstrated that this compound potently inhibits the proliferation of HER2-dependent cell lines and shows high anti-tumor efficacy in vivo in xenograft mouse tumor models.[19] Much of the research on this compound has focused on its activity against HER2 exon 20 insertion mutations, which are prevalent in non-small-cell lung cancer.[13]
Potential Efficacy of this compound in Trastuzumab-Resistant Models
While direct experimental data on this compound in trastuzumab-resistant breast cancer models is not yet publicly available, its pharmacological profile suggests a strong potential for efficacy in this setting:
-
Direct Kinase Inhibition: Like other TKIs, this compound targets the intracellular kinase domain of HER2. This mechanism directly bypasses the primary mode of trastuzumab resistance, such as the expression of p95HER2, which lacks the trastuzumab binding site.
-
High Selectivity and Potency: The high potency of this compound against wild-type HER2 (IC50 of 7 nM) suggests it could effectively shut down HER2 signaling even in tumors that remain dependent on the HER2 pathway despite trastuzumab treatment.[20] Its selectivity for HER2 over EGFR could translate to a better safety profile, potentially allowing for more effective dosing.
-
Activity Against HER2 Mutations: The demonstrated potency of this compound against various HER2 oncogenic variants suggests it may also be effective against HER2 mutations that can arise and contribute to trastuzumab resistance.
-
Next-Generation Potential: The research that led to this compound has also produced zongertinib (BI 1810631), a covalent HER2 inhibitor that has shown efficacy in preclinical models of trastuzumab deruxtecan resistance. This suggests that this class of highly selective HER2 inhibitors has the potential to overcome resistance to various HER2-targeted therapies.
Conclusion
Overcoming trastuzumab resistance is a critical goal in the management of HER2-positive breast cancer. Established TKIs like tucatinib, neratinib, and lapatinib have demonstrated significant preclinical and clinical activity in this setting by directly inhibiting the HER2 kinase and overcoming key resistance mechanisms. While direct comparative data is not available, the novel, highly selective HER2 inhibitor this compound represents a promising next-generation agent. Its potent and selective inhibition of the HER2 kinase domain, coupled with a potentially favorable safety profile due to EGFR sparing, positions it as a strong candidate for future investigation in trastuzumab-resistant breast cancer. Further preclinical studies are warranted to formally evaluate the efficacy of this compound in established trastuzumab-resistant models and to define its potential role in the evolving landscape of HER2-targeted therapies.
References
- 1. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 2. PI3K pathway activation results in low efficacy of both trastuzumab and lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K inhibitors in trastuzumab-resistant HER2-positive breast cancer cells with PI3K pathway alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models [frontiersin.org]
- 5. Resistance to HER2-directed antibodies and tyrosine kinase inhibitors: Mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Resistance mechanisms and prospects of trastuzumab [frontiersin.org]
- 7. Mechanisms of Resistance to Trastuzumab and Novel Therapeutic Strategies in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of p95HER2 in trastuzumab resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced anti-tumor effects by combination of tucatinib and radiation in HER2-overexpressing human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Development of acquired resistance to lapatinib may sensitise HER2-positive breast cancer cells to apoptosis induction by obatoclax and TRAIL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models | Semantic Scholar [semanticscholar.org]
- 18. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. carislifesciences.com [carislifesciences.com]
Comparative Analysis of BI-1622 Off-Target Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target kinase inhibition profile of BI-1622, a potent and selective HER2 inhibitor. The performance of this compound is compared with its closely related analogue, BI-4142, and another clinical-stage HER2 inhibitor, poziotinib. This document summarizes quantitative data, details experimental methodologies, and provides visual representations of key biological and experimental processes to aid in the objective assessment of these compounds.
Executive Summary
This compound is a covalent, ATP-competitive inhibitor of HER2, demonstrating high potency against HER2 exon 20 insertion mutations while sparing wild-type Epidermal Growth Factor Receptor (EGFR).[1] This high selectivity is a key differentiator, as inhibition of wild-type EGFR is often associated with dose-limiting toxicities. In a broad kinase panel screen, this compound displayed an excellent selectivity profile. This guide presents a detailed comparison of its off-target effects against those of BI-4142 and the pan-HER inhibitor, poziotinib, providing valuable insights for researchers in oncology and drug discovery.
Comparative Kinase Inhibition Profiles
The following tables summarize the on-target and off-target kinase inhibition data for this compound, BI-4142, and poziotinib.
Table 1: On-Target Potency
| Compound | Target | IC50 (nM) |
| This compound | HER2 (WT) | 7.8 |
| HER2 (YVMA) | 7.1 | |
| EGFR (WT) | >2000 | |
| BI-4142 | HER2 (WT) | 5 |
| Poziotinib | HER1 (EGFR) | 3.2 |
| HER2 | 5.3 | |
| HER4 | 23.5 |
Table 2: Off-Target Kinase Inhibition
| Compound | Kinase Panel Size | Off-Target Kinases with >80% Inhibition at 1 µM |
| This compound | 397 | 4 kinases identified with >80% inhibition. |
| BI-4142 | 397 | HER4, BMX, RAF1, BTK, RIPK3 |
Note: Specific IC50 values for the off-target kinases for this compound and BI-4142 are presented graphically in the source literature and are not itemized here. The data indicates a high degree of selectivity for both compounds.
Experimental Protocols
The kinase inhibition data presented in this guide was generated using established in vitro biochemical assays. The following is a representative protocol for a large-scale kinase profiling study.
Representative Kinase Inhibition Assay Protocol (Radiometric)
This protocol is based on the principles of radiometric kinase assays, such as the HotSpot™ platform, used for broad kinase profiling.
Objective: To determine the inhibitory activity of a test compound against a large panel of protein kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-³³P]-ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: A master mix is prepared for each kinase containing the reaction buffer, the specific substrate, and any required co-factors.
-
Compound Addition: The test compound is added to the kinase reaction mixture at various concentrations. A DMSO control is included to determine baseline kinase activity.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of MgCl₂ and [γ-³³P]-ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure physiological relevance.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature).
-
Termination and Spotting: The reaction is stopped, and the reaction mixture is spotted onto P81 phosphocellulose paper.
-
Washing: The phosphocellulose paper is washed with 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: The radioactivity retained on the phosphocellulose paper, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of kinase activity remaining in the presence of the test compound is calculated relative to the DMSO control. IC50 values are determined by fitting the data to a sigmoidal dose-response curve.
Visualizations
HER2 Signaling Pathway
The following diagram illustrates the simplified HER2 signaling pathway, which is the primary target of this compound.
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Profiling
The diagram below outlines the general workflow for determining the off-target inhibition profile of a kinase inhibitor.
Caption: General experimental workflow for radiometric kinase inhibition profiling.
References
Safety Operating Guide
Proper Disposal of BI-1622: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Novel Research Compound
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of a safe and compliant work environment. While a specific Safety Data Sheet (SDS) with disposal instructions for the novel HER2 inhibitor BI-1622 is not publicly available, this guide provides a procedural framework for its safe handling and disposal based on established best practices for hazardous chemical waste management in a laboratory setting.
The fundamental principle for the disposal of any research chemical is to adhere to local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office to ensure compliance with specific protocols and waste streams.
Step-by-Step Disposal Protocol for this compound
This protocol treats this compound as a potentially hazardous chemical, requiring careful handling and disposal through a certified hazardous waste program.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses, when handling this compound.
-
Conduct all handling and waste preparation in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
2. Waste Segregation and Container Selection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Select a waste container that is compatible with the chemical. For solid this compound, the original container or a clearly labeled, sealable plastic container is recommended.
-
For solutions containing this compound, use a leak-proof container with a secure screw cap. Ensure the container material is compatible with the solvent used. For instance, acids should not be stored in metal containers.
3. Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid this compound," "this compound in DMSO").
-
Include the date when the waste was first added to the container.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that incompatible wastes are stored separately. For example, acids should be stored separately from bases, and oxidizing agents from organic compounds.
-
Keep waste containers closed at all times, except when adding waste.
5. Disposal of Contaminated Materials:
-
Solid waste contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
Chemically contaminated sharps, like needles and broken glass, must be disposed of in a labeled, puncture-resistant sharps container.
6. Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.
-
The rinsate from triple-rinsing must be collected and disposed of as hazardous chemical waste. After proper rinsing, deface the original label and dispose of the container according to institutional guidelines.
7. Arranging for Waste Pickup:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup. Do not transport hazardous waste yourself.
Quantitative Data Summary for this compound Waste Management
| Waste Type | Recommended Container | Key Disposal Considerations |
| Solid this compound | Original container or a labeled, sealed plastic container. | Treat as hazardous chemical waste. Do not dispose of in regular trash. |
| This compound in Solution | Labeled, leak-proof container with a compatible screw cap. | Segregate based on solvent (e.g., halogenated vs. non-halogenated). Do not dispose of down the drain. |
| Contaminated Labware (Gloves, etc.) | Labeled, clear plastic bag within a secondary container. | Collect as solid hazardous waste. Do not dispose of in regular or biohazardous waste bins. |
| Contaminated Sharps (Needles, Glass) | Labeled, puncture-resistant sharps container. | Segregate from non-chemically contaminated sharps. |
| Empty this compound Containers | Original container. | Must be triple-rinsed with an appropriate solvent, with the rinsate collected as hazardous waste, before the container can be disposed of as non-hazardous. |
Experimental Protocols
As this compound is a research compound, specific experimental protocols for its neutralization or deactivation are not publicly available. The standard and required protocol for disposal is through a licensed hazardous waste management facility, which typically utilizes high-temperature incineration to ensure the complete destruction of the compound. Under no circumstances should researchers attempt to neutralize or dispose of chemical waste through unverified methods.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound and associated materials.
Essential Safety and Logistics for Handling BI-1622
For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides essential, immediate safety and logistical information for the handling of BI-1622, a potent and selective HER2 inhibitor. The following procedural guidance is based on established protocols for handling potent antineoplastic research compounds.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical barrier to exposure. Given that this compound is an antineoplastic agent, stringent PPE protocols are mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Double chemotherapy gloves | Provides maximum protection against chemical permeation. Change gloves every hour or immediately if contaminated, torn, or punctured. |
| Lab Coat | Solid-front barrier gown | Protects against splashes and spills. Ensures no skin is exposed between gloves and forearms. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from splashes and aerosols. |
| Respiratory Protection | N95 or equivalent respirator | Recommended when cleaning up large spills to prevent inhalation of aerosolized particles. For volatile agents, a combination particulate/chemical cartridge-type respirator may be necessary.[1] |
Engineering Controls and Work Practices
To minimize exposure risk, all work with this compound should be conducted within designated areas and with appropriate engineering controls.
| Control/Practice | Procedure | Rationale |
| Designated Area | All handling of this compound should be performed in a designated area, such as a chemical fume hood or a glove box.[2] | Confines potential contaminants and reduces the risk of widespread exposure. |
| Ventilation | Work should be performed in a certified chemical fume hood or other suitable containment device.[2] | Prevents the inhalation of aerosols or volatile components. |
| Work Surface | Line work surfaces with removable plastic-backed absorbent paper.[2] | Contains spills and simplifies cleanup. |
| Syringes and Fittings | Use Luer-Lock syringes and fittings. | Prevents accidental disconnection and leakage. |
| General Hygiene | Prohibit eating, drinking, smoking, or applying cosmetics in the work area.[3] Wash hands and arms thoroughly after handling the substance.[2] | Prevents ingestion and dermal exposure. |
Spill Management and Emergency Procedures
Immediate and appropriate response to spills and accidental exposures is crucial. All personnel handling this compound must be trained in these emergency procedures.
Spill Cleanup Workflow
Exposure Response Plan
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4] | Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[4][5] | Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. | Seek medical attention, especially if breathing is difficult. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. | Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Disposal Workflow
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste in a designated RCRA (Resource Conservation and Recovery Act) container.[6] Do not mix with other chemical waste.[6] |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated yellow bag or container for incineration.[7] |
| Contaminated PPE (gloves, gown) | Place in a designated yellow bag or container for incineration.[7] |
| Contaminated Sharps (needles, syringes) | Place in a designated yellow sharps container labeled "Chemo Sharps" for incineration.[7] Do not recap needles.[6] |
By adhering to these safety and logistical protocols, research professionals can handle this compound effectively while minimizing the risks to themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety (EH&S) guidelines for additional requirements.
References
- 1. ehs.washington.edu [ehs.washington.edu]
- 2. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. web.uri.edu [web.uri.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
